molecular formula C10H15N3O B3067820 (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide CAS No. 167261-43-0

(2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide

Cat. No.: B3067820
CAS No.: 167261-43-0
M. Wt: 193.25 g/mol
InChI Key: JECHQMMXVZMHQA-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-pyridin-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7(2)9(11)10(14)13-8-5-3-4-6-12-8/h3-7,9H,11H2,1-2H3,(H,12,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECHQMMXVZMHQA-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and process chemists. It prioritizes the specific challenges of coupling sterically hindered amino acids (Valine) with electron-deficient heteroaromatic amines (2-Aminopyridine).[1]

Executive Summary & Strategic Analysis

The synthesis of (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide presents a classic "perfect storm" of peptide coupling challenges:

  • Steric Hindrance: The bulky isopropyl side chain of L-Valine adjacent to the reaction center impedes nucleophilic attack.[2]

  • Electronic Deactivation: The nucleophile, 2-aminopyridine, is electron-deficient due to the inductive withdrawal of the pyridine nitrogen. It is significantly less reactive than standard aliphatic amines.

  • Racemization Risk: The activation of N-protected valine is highly prone to racemization via the oxazolone (azlactone) mechanism , particularly when reaction times are prolonged due to the poor nucleophile.

The Solution: This guide presents a Mixed Anhydride Strategy (Route A) as the primary scalable protocol, utilizing low-temperature activation to lock stereochemistry. An alternative Phosphorus Oxychloride (POCl3) Strategy (Route B) is provided for cases where nucleophilic attack remains the rate-limiting bottleneck.[1]

Retrosynthetic Analysis & Pathway Logic

The synthesis is dissected into two phases: Coupling and Deprotection. The choice of the Boc (tert-butyloxycarbonyl) protecting group is strategic; it is stable to the basic coupling conditions required for the pyridine amine but easily removed under acidic conditions that do not hydrolyze the newly formed amide bond.

Retrosynthesis Target (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide (Target Molecule) Inter Intermediate: N-Boc-L-Valine-2-pyridinamide Target->Inter Retrosynthesis Deprotection Step 2: Acidic Deprotection (Removal of Boc) Inter->Deprotection TFA or HCl SM1 Starting Material 1: N-Boc-L-Valine Inter->SM1 Disconnect SM2 Starting Material 2: 2-Aminopyridine Inter->SM2 Disconnect Deprotection->Target Final Product Coupling Step 1: Amide Coupling (Activation + Nucleophilic Attack) Coupling->Inter Form Amide SM1->Coupling Activate SM2->Coupling Attack

Figure 1: Retrosynthetic disconnection showing the convergence of N-Boc-L-Valine and 2-Aminopyridine.

Route A: The Mixed Anhydride Protocol (Primary)

Best for: Scalability, Cost-Efficiency, and Stereochemical Control.

This method uses Isobutyl Chloroformate (IBCF) to generate a mixed anhydride. The key is temperature control (-15°C) to prevent the mixed anhydride from disproportionating or racemizing before the amine attacks.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: N-Boc-L-Valine (1.0 equiv)[1][3]

  • Nucleophile: 2-Aminopyridine (1.1 equiv)[1][4]

  • Activator: Isobutyl Chloroformate (IBCF) (1.05 equiv)[1]

  • Base: N-Methylmorpholine (NMM) (1.05 equiv) – Preferred over TEA to reduce racemization.[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DCM.

Step-by-Step Protocol
Phase 1: Activation (The Critical Step)
  • Setup: Charge a flame-dried 3-neck flask with N-Boc-L-Valine and anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -15°C using a dry ice/acetone or glycol bath. Warning: Temperatures above -10°C significantly increase racemization risk.[1]

  • Base Addition: Add NMM dropwise via syringe. Stir for 5 minutes.

  • Anhydride Formation: Add IBCF dropwise over 10 minutes, maintaining internal temp < -10°C.

  • Reaction: Stir at -15°C for 15–20 minutes. A white precipitate (NMM[1]·HCl) will form.

Phase 2: Coupling
  • Amine Addition: Add 2-Aminopyridine (dissolved in minimal THF) dropwise to the cold mixture.

  • Equilibration: Allow the mixture to stir at -15°C for 1 hour, then slowly warm to Room Temperature (RT) over 4 hours.

  • Completion: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

Phase 3: Workup & Purification
  • Quench: Evaporate THF under reduced pressure. Dissolve residue in Ethyl Acetate (EtOAc).[5]

  • Washing (Crucial):

    • Wash 2x with Sat. NaHCO3 (Removes unreacted acid).

    • Wash 2x with Water .

    • Note on Acid Wash:Do NOT wash with strong acid (1M HCl) at this stage. The pyridine ring in the product will protonate, dragging your product into the aqueous waste layer. If an acid wash is necessary to remove excess 2-aminopyridine, use dilute Citric Acid (5%) and keep the contact time short, or rely on recrystallization.

  • Drying: Dry organic layer over Na2SO4, filter, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexane or perform flash chromatography.

Phase 4: Deprotection
  • Dissolve the intermediate in DCM .

  • Add TFA (Trifluoroacetic acid) in a 1:4 ratio (TFA:DCM). Stir at RT for 2 hours.

  • Neutralization: Evaporate TFA. Neutralize with sat. NaHCO3 to liberate the free base.

  • Extraction: Extract with DCM, dry, and concentrate to yield the target (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide .

Route B: The POCl3 "Power" Coupling (Alternative)

Best for: Stubborn reactions where 2-aminopyridine fails to react with mixed anhydrides.[1]

Phosphorus oxychloride activates the carboxylic acid into a highly reactive acyl chloride/phosphate intermediate in situ.

Protocol Summary:

  • Dissolve N-Boc-L-Valine (1.0 eq) and 2-Aminopyridine (1.0 eq) in dry Pyridine (solvent & base).

  • Cool to -10°C .

  • Add POCl3 (1.0 eq) dropwise.

  • Stir at 0°C for 1 hour.

  • Quench with crushed ice. Extract with EtOAc.[5]

  • Note: This method is powerful but requires strict moisture control to prevent POCl3 hydrolysis.

Mechanism & Racemization Control

Understanding the failure mode is critical for troubleshooting.

Mechanism BocVal N-Boc-Valine MixedAnh Mixed Anhydride (Reactive Intermediate) BocVal->MixedAnh Activation (-15°C) Base NMM (Base) Base->MixedAnh IBCF IBCF IBCF->MixedAnh Oxazolone Oxazolone (Racemization Pathway) MixedAnh->Oxazolone Slow/Warm Temp (Thermodynamic) Product Product (S-Isomer) MixedAnh->Product Fast Attack (Kinetic Control) Oxazolone->Product Forms Racemic Mixture Amine 2-Aminopyridine Amine->Product

Figure 2: Kinetic competition between Amide Formation (Green) and Racemization via Oxazolone (Red).[1]

Why Racemization Happens: If the 2-aminopyridine attacks slowly (due to low nucleophilicity), the Mixed Anhydride has time to cyclize into an Oxazolone . The oxazolone enolizes, destroying the chirality at the alpha-carbon.

  • Prevention: High concentration of amine, low temperature, and using NMM instead of Triethylamine.

Analytical Quality Control (Data Specification)

To validate the synthesis, the following parameters must be met.

TestMethodAcceptance CriteriaPurpose
Identity 1H NMR (DMSO-d6)Characteristic doublet (Val-CH3) at ~0.9 ppm; Pyridine protons 7.0-8.3 ppm.[1]Confirm structure.
Purity HPLC (C18 Column)> 98.0% AreaQuantify chemical impurities.
Chirality Chiral HPLC > 99% ee (Enantiomeric Excess) CRITICAL: Confirm L-isomer retention.
Mass LC-MS (ESI+)[M+H]+ = 194.1 (Free base)Confirm molecular weight.[1]

Chiral HPLC Method (Reference):

  • Column: Daicel Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow: 1.0 mL/min.

  • Detection: UV 254 nm.

  • Note: The (S)-enantiomer typically elutes differently than the (R)-enantiomer; a racemic standard must be injected first to establish separation.[1]

References

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1]

  • Ackermann, L. (2011). Carboxylate-assisted transition-metal-catalyzed C–H bond functionalizations: mechanism and scope.[1] Chemical Reviews, 111(3), 1315-1345.[1] (Context: Use of Val-Py ligands in C-H activation).

  • BenchChem Technical Support. Optimizing Boc-L-Valine Coupling Reactions. (General protocol grounding).

Disclaimer: This guide describes procedures involving hazardous chemicals. All experiments should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat) by trained personnel.

Sources

The Definitive Guide to the Brivaracetam-SV2A Interaction: A Molecular Deep Dive

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Brivaracetam, a third-generation anti-seizure medication, exhibits a distinct pharmacological profile centered on its high-affinity, selective binding to the synaptic vesicle protein 2A (SV2A). This technical guide provides an in-depth exploration of the molecular mechanism of action of brivaracetam, with a core focus on its interaction with SV2A. We will dissect the binding kinetics, structural determinants, and functional consequences of this interaction, offering a comprehensive resource for researchers, neuroscientists, and professionals in drug development. This guide moves beyond a surface-level description to provide the causality behind experimental choices and self-validating protocols, ensuring scientific integrity and empowering further research in the field of epilepsy treatment.

Introduction: SV2A as a Pivotal Target in Epilepsy

The synaptic vesicle protein 2A (SV2A) is a transmembrane glycoprotein integral to the regulation of neurotransmitter release.[1] While its precise physiological function is still under full elucidation, it is unequivocally established as a critical player in synaptic transmission.[2] Genetic knockout studies have demonstrated that the absence of SV2A leads to severe seizure phenotypes, underscoring its importance in maintaining neuronal network stability.[3] This has positioned SV2A as a prime therapeutic target for the development of novel anti-seizure medications.[3] Levetiracetam was the first drug in its class to selectively target SV2A, and its clinical success paved the way for the development of brivaracetam, a molecule designed for enhanced affinity and a potentially improved clinical profile.[4][5]

Brivaracetam's Superior Binding Affinity and Selectivity for SV2A

A cornerstone of brivaracetam's mechanism of action is its significantly higher binding affinity for SV2A compared to its predecessor, levetiracetam.[6] In vitro binding assays consistently demonstrate that brivaracetam binds to SV2A with a 10- to 30-fold greater affinity.[7][8] This enhanced affinity is a key differentiator and is believed to contribute to its potent anti-seizure effects observed in preclinical models.[9]

Quantitative Analysis of Binding Kinetics

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its target protein. These assays typically involve the use of a radiolabeled form of the drug (e.g., [³H]brivaracetam) to measure its binding to membranes prepared from brain tissue or cells expressing the recombinant SV2A protein.

ParameterBrivaracetamLevetiracetamReference
Kd (nM) ~190 ± 3~2500 ± 180[10]
Bmax (pmol/mg protein) ~130 ± 5~67 ± 3[10]
Relative Affinity 10-30x higher than Levetiracetam-[6][7][8]

Table 1: Comparative binding kinetics of brivaracetam and levetiracetam to human SV2A in HEK293 cell membranes. Kd represents the dissociation constant, a measure of binding affinity (lower value indicates higher affinity). Bmax represents the maximum number of binding sites.

The lower Kd value for brivaracetam signifies a much stronger and more stable interaction with the SV2A protein. This high affinity suggests that at therapeutic concentrations, a greater proportion of SV2A proteins will be occupied by brivaracetam, potentially leading to a more pronounced and sustained modulation of neurotransmitter release.[11]

The Structural Basis of the Brivaracetam-SV2A Interaction

Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented insights into the structural basis of the brivaracetam-SV2A interaction. These studies reveal that both brivaracetam and levetiracetam occupy the same putative substrate-binding site within the SV2A protein.[4][12]

Key Amino Acid Residues and Differential Binding

The higher affinity of brivaracetam can be attributed to additional contact points within the binding pocket. Specifically, the propyl group of brivaracetam forms van der Waals interactions with tyrosine 461 (Tyr461) and isoleucine 663 (Ile663) residues of the SV2A protein.[4] These additional interactions are absent in the binding of levetiracetam, providing a structural explanation for brivaracetam's enhanced affinity.[4]

Furthermore, studies utilizing an allosteric modulator of SV2A have revealed that brivaracetam and levetiracetam likely induce or stabilize different conformational states of the protein.[10][13] The modulator was found to increase the binding of [³H]brivaracetam primarily by increasing its affinity (a 10-fold increase in Kd), whereas for [³H]levetiracetam, the effect was a more modest increase in affinity but a two-fold increase in the apparent number of binding sites (Bmax).[7][10] This suggests a differential interaction with the SV2A protein, which may contribute to their distinct pharmacological profiles.[13] Site-directed mutagenesis studies have identified specific amino acid residues (K694, I273, and S294) that, when mutated, abolish the modulatory effect on levetiracetam binding without affecting brivaracetam binding, further supporting the notion of distinct interaction modes.[14]

Brivaracetam_Binding_Site cluster_SV2A SV2A Protein Binding_Pocket Putative Substrate Binding Pocket Allosteric_Site Allosteric Modulator Site Binding_Pocket->Allosteric_Site Conformational Change Tyr461 Tyr461 Ile663 Ile663 Brivaracetam Brivaracetam Brivaracetam->Binding_Pocket Binds to Propyl_Group Propyl Group Brivaracetam->Propyl_Group Propyl_Group->Tyr461 van der Waals interaction Propyl_Group->Ile663 van der Waals interaction Short_Term_Depression High_Frequency_Stimulation High-Frequency Neuronal Firing Brivaracetam_SV2A Brivaracetam-SV2A Complex High_Frequency_Stimulation->Brivaracetam_SV2A Vesicle_Recycling_Slowing Slowing of Synaptic Vesicle Recycling Brivaracetam_SV2A->Vesicle_Recycling_Slowing STD_Augmentation Augmentation of Short-Term Depression Vesicle_Recycling_Slowing->STD_Augmentation Neurotransmitter_Release_Reduction Reduced Neurotransmitter Release STD_Augmentation->Neurotransmitter_Release_Reduction Seizure_Suppression Suppression of Seizure Activity Neurotransmitter_Release_Reduction->Seizure_Suppression

Caption: Functional cascade of brivaracetam's action.

Slowing of Synaptic Vesicle Recycling

The augmentation of STD is mechanistically linked to a slowing of the synaptic vesicle cycle. Brivaracetam enters recycling synaptic vesicles and, by binding to SV2A, impedes their mobilization and subsequent fusion with the presynaptic membrane. [15][16]This effect has been visualized using fluorescent dyes such as FM1-43, which are taken up into recycling vesicles. In the presence of brivaracetam, the release of FM1-43 from presynaptic terminals is slowed, providing direct evidence for the modulation of vesicle trafficking. [15]

Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step methodologies for key experiments used to characterize the brivaracetam-SV2A interaction.

Radioligand Binding Assay for SV2A

This protocol describes a competitive binding assay to determine the affinity of a test compound for SV2A.

Materials:

  • Brain tissue (e.g., rat cortex) or cell line expressing recombinant human SV2A

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]brivaracetam)

  • Unlabeled brivaracetam (for determining non-specific binding)

  • Test compounds

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cells in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g to pellet the membranes. Wash the membrane pellet by resuspension and recentrifugation.

  • Binding Reaction: In a 96-well plate, combine the prepared membranes (typically 50-100 µg of protein per well) with a fixed concentration of the radioligand.

  • Competition: Add increasing concentrations of the unlabeled test compound. For determination of non-specific binding, add a high concentration of unlabeled brivaracetam.

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Electrophysiological Recording of Short-Term Depression

This protocol describes the measurement of STD in acute hippocampal slices.

Materials:

  • Rodent (e.g., rat or mouse)

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection tools and vibratome

  • Recording chamber and perfusion system

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

  • Brivaracetam

Procedure:

  • Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare acute hippocampal slices (300-400 µm thick) using a vibratome.

  • Incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Elicit baseline fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Drug Application: Perfuse the slice with aCSF containing the desired concentration of brivaracetam for a predetermined incubation period (e.g., 30-60 minutes).

  • Induction of STD: Deliver a high-frequency train of stimuli (e.g., 20 pulses at 40 Hz).

  • Data Analysis: Measure the amplitude of each fEPSP in the train. Normalize the amplitude of each fEPSP to the amplitude of the first fEPSP in the train. Compare the rate and extent of depression between control and brivaracetam-treated slices.

FM1-43 Synaptic Vesicle Recycling Assay

This protocol describes the visualization of synaptic vesicle recycling using the fluorescent dye FM1-43. [17] Materials:

  • Neuronal cell culture or acute brain slices

  • Physiological saline solution (e.g., Tyrode's solution)

  • High potassium solution for depolarization

  • FM1-43 dye

  • Fluorescence microscope with appropriate filter sets

  • Brivaracetam

Procedure:

  • Dye Loading: Incubate the neuronal preparation in a solution containing FM1-43 and brivaracetam (or vehicle control). Stimulate the neurons with a high potassium solution to induce endocytosis and uptake of the dye into recycling synaptic vesicles. [18]2. Wash: Wash the preparation thoroughly with a dye-free solution to remove extracellular FM1-43.

  • Image Acquisition (Loading): Acquire fluorescence images of the presynaptic terminals to visualize the loaded synaptic vesicles.

  • Dye Unloading (Destaining): Stimulate the neurons again with a high potassium solution in a dye-free solution to induce exocytosis and the release of FM1-43 from the vesicles.

  • Image Acquisition (Unloading): Acquire a time-lapse series of fluorescence images during the unloading phase.

  • Data Analysis: Measure the fluorescence intensity of individual presynaptic boutons over time. The rate of fluorescence decay during unloading is indicative of the rate of synaptic vesicle exocytosis and recycling. Compare the destaining rates between control and brivaracetam-treated neurons.

Clinical Implications and Future Directions

The distinct mechanism of action of brivaracetam, characterized by its high affinity and selective binding to SV2A, has significant clinical implications. Its rapid brain penetration and potent modulation of neurotransmitter release may contribute to a faster onset of action and improved seizure control in some patients. [19][20]The differential interaction with SV2A compared to levetiracetam could also explain potential differences in their side-effect profiles. [21] Future research should continue to explore the nuances of the brivaracetam-SV2A interaction. Elucidating the precise downstream signaling pathways affected by brivaracetam binding will provide a more complete understanding of its anti-seizure effects. Furthermore, investigating the role of brivaracetam in different neuronal populations and its impact on both excitatory and inhibitory neurotransmission will be crucial for optimizing its therapeutic use. The development of novel positron emission tomography (PET) ligands for SV2A will also aid in understanding the in vivo target engagement of brivaracetam in patients and its relationship with clinical response.

Conclusion

Brivaracetam's mechanism of action is a compelling example of targeted drug design. Its high-affinity and selective interaction with the SV2A protein leads to a potent modulation of synaptic vesicle function, resulting in the suppression of neuronal hyperexcitability. This in-depth technical guide has provided a comprehensive overview of the binding kinetics, structural basis, and functional consequences of the brivaracetam-SV2A interaction, supported by detailed experimental protocols. A thorough understanding of this molecular mechanism is paramount for the continued development of more effective and better-tolerated therapies for epilepsy.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Brivaracetam? Retrieved from [Link]

  • The Defeating Epilepsy Foundation. (2025, March 22). Briviact (Brivaracetam). Retrieved from [Link]

  • RCSB PDB. (2025, September 10). 9NTC: Structure of Synaptic Vesicle Protein 2A Bound to Brivaracetam and UCB1244283. Retrieved from [Link]

  • JoVE. (2024, December 19). Antiepileptic Drugs: Modulators of Neurotransmitter Release Mediated by SV2A Protein. Retrieved from [Link]

  • European Medicines Agency. Briviact, INN-brivaracetam. Retrieved from [Link]

  • Yamagata, A., Ito, K., Suzuki, T., Dohmae, N., Terada, T., & Shirouzu, M. (2024). Structural basis for antiepileptic drugs and botulinum neurotoxin recognition of SV2A. Nature Communications, 15(1), 3027. [Link]

  • RCSB PDB. (2024, May 1). 8K77: Cryo-EM structure of SV2A in complex with BoNT/A2 Hc and brivaracetam. Retrieved from [Link]

  • Gillard, M., Fuks, B., Michel, P., Vertongen, P., Massingham, R., & Chatelain, P. (2006). Binding characteristics of levetiracetam to synaptic vesicle protein 2A (SV2A) in human brain and in CHO cells expressing the human recombinant protein. European Journal of Pharmacology, 536(1-2), 31-38. [Link]

  • Epilepsy Foundation. (2025, October 22). Brivaracetam Basic Seizure Medication. Retrieved from [Link]

  • Nicolas, J. M., Hannestad, J., Holden, D., Kervyn, S., Nabulsi, N., Tytgat, D., ... & Klitgaard, H. (2016). Brivaracetam, a selective high-affinity synaptic vesicle protein 2A (SV2A) ligand with preclinical evidence of high brain permeability and fast onset of action. Epilepsia, 57(2), 201-209. [Link]

  • Al-Bachari, S., & Kim, H. J. (2025). Brivaracetam: Pharmacology, Clinical Efficacy, and Safety in Epilepsy. Journal of Epilepsy Research, 15(1), 1-10. [Link]

  • Mittal, M., Zhang, Y., Banks, L., Seven, A. B., Zhou, M., & Khelashvili, G. (2025). Mechanisms underlying allosteric modulation of antiseizure medication binding to synaptic vesicle protein 2A (SV2A). Proceedings of the National Academy of Sciences, 122(1), e2413214121. [Link]

  • Wood, M., & Gillard, M. (2016). Evidence for a Differential Interaction of Brivaracetam and Levetiracetam with the SV2A Protein (P5. 246). Neurology, 86(16 Supplement), P5-246. [Link]

  • Gillard, M., Wood, M. D., & Fuks, B. (2018). Further evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein. Epilepsia, 59(9), 1676-1683. [Link]

  • Brodie, M. J., & Sills, G. J. (2018). A review of the pharmacology and clinical efficacy of brivaracetam. Clinical Pharmacology: Advances and Applications, 10, 1-13. [Link]

  • Steinhoff, B. J., & Zare-Hoseini, S. R. (2023). Comparative analysis of brivaracetam and levetiracetam in epilepsy treatment. Odesa University Clinical Investigations, 1(1), 1-10. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of action of brivaracetam (BRV) and levetiracetam... Retrieved from [Link]

  • Gillard, M., Fuks, B., Leclercq, K., & Matagne, A. (2017). Evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein. Epilepsia, 58(2), 287-294. [Link]

  • Klein, P., & Diaz, A. (2018). A review of the pharmacology and clinical efficacy of brivaracetam. Clinical Pharmacology: Advances and Applications, 10, 1-13. [Link]

  • Gillard, M., Fuks, B., Leclercq, K., & Matagne, A. (2017). Evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein. ResearchGate. [Link]

  • Nicolas, J. M., Hannestad, J., Holden, D., Kervyn, S., Nabulsi, N., Tytgat, D., ... & Klitgaard, H. (2016). Brivaracetam, a selective high-affinity synaptic vesicle protein 2A (SV2A) ligand with preclinical evidence of high brain permeability and fast onset of action. ResearchGate. [Link]

  • ResearchGate. (n.d.). Differential interaction of BRV and LEV with SV2A. Combination... Retrieved from [Link]

  • Sahoo, S. K., & Sahu, A. (2025). Effectiveness and safety of brivaracetam in comparison with levetiracetam in seizures. Journal of Neurosciences in Rural Practice. [Link]

  • Klitgaard, H., Matagne, A., Nicolas, J. M., & Kenda, B. (2016). Brivaracetam: Rationale for discovery and preclinical profile of a selective SV2A ligand for epilepsy treatment. Epilepsia, 57(4), 538-548. [Link]

  • Reuber, M. (2016, July 3). Levetiracetam vs. brivaracetam. Epilepsy Action. [Link]

  • Mittal, M., Zhang, Y., Banks, L., Seven, A. B., Zhou, M., & Khelashvili, G. (2025). Structural pharmacology of SV2A reveals an allosteric modulation mechanism in the major facilitator superfamily. bioRxiv. [Link]

  • Yang, X., & Rothman, S. M. (2015). Brivaracetam augments short-term depression and slows vesicle recycling. Epilepsia, 56(12), 1899-1909. [Link]

  • Gillard, M., Fuks, B., Leclercq, K., & Matagne, A. (2011). Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties. European Journal of Pharmacology, 664(1-3), 36-44. [Link]

  • Lynch, B. A., Lambeng, N., Nocka, K., Kensel-Hammes, P., Bajjalieh, S. M., Matagne, A., & Fuks, B. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences, 101(26), 9861-9866. [Link]

  • UniCA IRIS. (2025, November 14). TDP-43 Regulates Rab4 Levels to Support Synaptic Vesicle Recycling and Neuromuscular Connectivity in Drosophila and Human ALS. Retrieved from [Link]

  • Wu, S. N., & Huang, C. W. (2021). The Integrated Effects of Brivaracetam, a Selective Analog of Levetiracetam, on Ionic Currents and Neuronal Excitability. Biomedicines, 9(4), 369. [Link]

  • Yang, X., & Rothman, S. M. (2015). Brivaracetam augments short-term depression and slows vesicle recycling. ResearchGate. [Link]

  • Clinical Gate. (2015, May 5). Mechanisms of Action of Levetiracetam and Newer SV2A Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: Relationship to anti-convulsant properties. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from [Link]

  • Matagne, A., Margineanu, D. G., & Klitgaard, H. (2008). Anti-convulsive and anti-epileptic properties of brivaracetam (ucb 34714), a high-affinity ligand for the synaptic vesicle protein, SV2A. British Journal of Pharmacology, 154(8), 1662-1671. [Link]

  • Lynch, B. A., Lambeng, N., Nocka, K., Kensel-Hammes, P., Bajjalieh, S. M., Matagne, A., & Fuks, B. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Semantic Scholar. [Link]

  • ResearchGate. (2022, March 12). Brivaracetam Modulates Short-Term Synaptic Activity and Low-Frequency Spontaneous Brain Activity by Delaying Synaptic Vesicle Recycling in Two Distinct Rodent Models of Epileptic Seizures. Retrieved from [Link]

  • SciSpace. (n.d.). Imaging Synaptic Vesicle Recycling by Staining and Destaining Vesicles with FM Dyes. Retrieved from [Link]

  • Han, P., & Zhang, C. (2022). Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil. ACS Chemical Neuroscience, 13(10), 1465-1480. [Link]

  • ResearchGate. (n.d.). The Levetiracetam binding site in SV2A A Chemical structure of... Retrieved from [Link]

  • Frontiers. (n.d.). Differential Release of Exocytosis Marker Dyes Indicates Stimulation-Dependent Regulation of Synaptic Activity. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep technical understanding of this chiral molecule.

Introduction and Compound Identification

(2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide is a chiral amide derived from the natural amino acid L-valine and 2-aminopyridine. Its structure incorporates a stereocenter from the valine backbone, a flexible isopropyl side chain, and an aromatic pyridinyl group. This combination of features makes it an interesting candidate for applications in medicinal chemistry as a scaffold or intermediate, and in materials science as a chiral ligand for catalysis. Understanding its fundamental chemical properties is paramount for its effective application.

The core structure consists of an L-valine residue where the carboxylic acid has formed an amide bond with the amino group of a 2-aminopyridine molecule. This linkage is critical as it dictates the molecule's planarity, hydrogen bonding capabilities, and overall conformation.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name (2S)-2-Amino-3-methyl-N-(pyridin-2-yl)butanamide IUPAC Nomenclature
CAS Number 167261-43-0 Strem[1]
Molecular Formula C₁₀H₁₅N₃O Strem[1]
Molecular Weight 193.25 g/mol Strem[1]

| Synonyms | L-Valine-N-(pyridin-2-yl)amide | |

Figure 1: Chemical Structure of (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide.

Physicochemical Properties

The physicochemical properties of this molecule are dictated by the interplay between the hydrophilic amino group, the moderately polar amide bond, the nonpolar isopropyl group, and the aromatic pyridine ring.

Table 2: Physicochemical Data

Property Value Notes
Appearance White to light-yellow powder Visual inspection.[1]
Purity ≥98% As specified by commercial suppliers.[1]
Solubility Soluble in methanol, ethanol, DMSO. Sparingly soluble in water. Predicted based on structural components. The free amino group and pyridine nitrogen offer sites for protonation, increasing aqueous solubility at low pH.
pKa (α-amino) ~8.0 - 9.0 (Estimated) The pKa of the α-amino group is expected to be slightly lower than that of free L-valine (~9.5) due to the influence of the adjacent amide and pyridine moieties.
pKa (pyridine-N) ~6.5 - 7.0 (Estimated) The pKa of the pyridine nitrogen is similar to that of 2-aminopyridine itself, making the molecule a weak base at this site.

| logP | 1.0 - 1.5 (Estimated) | The calculated octanol-water partition coefficient suggests moderate lipophilicity, suitable for potential membrane permeability. |

Expert Insights: Structural Causality
  • Acidity and Basicity (pKa): The molecule possesses two primary basic centers: the α-amino group and the pyridine ring nitrogen. The α-amino group, with an estimated pKa around 8.0-9.0, will be protonated at physiological pH. The pyridine nitrogen, being part of an aromatic system and adjacent to an electron-donating amino-amide group, has a pKa around 6.5-7.0. This dual-basic nature means the molecule's charge state and solubility are highly pH-dependent. In strongly acidic conditions (pH < 6), both nitrogens will likely be protonated, rendering the molecule highly water-soluble.

  • Lipophilicity (logP): The non-polar isopropyl group from the valine side-chain is the primary contributor to the molecule's lipophilicity. This is balanced by the polar amino and amide groups and the pyridine ring. The estimated logP value suggests a compound that can balance aqueous solubility with the ability to cross lipid membranes, a key consideration in drug development.

Synthesis and Purification

The synthesis of (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide is most logically achieved through a standard peptide coupling reaction. The core principle is the formation of an amide bond between the carboxylic acid of an N-protected L-valine and the exocyclic amino group of 2-aminopyridine, followed by the removal of the protecting group.

Rationale for Synthetic Strategy
  • N-Protection of L-Valine: The α-amino group of L-valine must be protected to prevent self-coupling or other side reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under coupling conditions and its clean removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).

  • Carboxylic Acid Activation: Direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures. Therefore, the carboxylic acid must be activated. A carbodiimide-based reagent like Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt), is a standard and effective choice. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

  • Coupling: 2-Aminopyridine serves as the nucleophile. Its exocyclic amino group is more nucleophilic than the endocyclic ring nitrogen, ensuring the correct amide bond formation.

  • Deprotection: The final step involves the removal of the Boc protecting group to yield the free α-amino group of the final product.

workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Deprotection & Purification valine L-Valine boc_valine Boc-L-Valine valine->boc_valine Boc₂O, Base boc_product Boc-Protected Product boc_valine->boc_product aminopyridine 2-Aminopyridine aminopyridine->boc_product EDC, HOBt, DMF final_product (2S)-2-Amino-3-methyl- N-2-pyridinylbutanamide boc_product->final_product TFA, DCM purification Purification (Chromatography/Recrystallization) final_product->purification

Figure 2: General Synthetic Workflow.

Experimental Protocol: Synthesis

Objective: To synthesize (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide from Boc-L-Valine and 2-aminopyridine.

Materials:

  • Boc-L-Valine (1.0 eq)

  • 2-Aminopyridine (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aq. NaHCO₃, Brine, 1M HCl

  • Anhydrous MgSO₄

Procedure:

  • Coupling Reaction: a. To a round-bottom flask under an inert atmosphere (N₂), add Boc-L-Valine (1.0 eq), 2-aminopyridine (1.0 eq), and HOBt (1.2 eq). b. Dissolve the mixture in anhydrous DMF. c. Cool the solution to 0 °C in an ice bath. d. Add DIPEA (2.5 eq) to the solution, followed by the slow, portion-wise addition of EDC·HCl (1.2 eq). e. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up and Isolation of Intermediate: a. Dilute the reaction mixture with ethyl acetate. b. Wash sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product. d. Purify the crude product by flash column chromatography if necessary.

  • Boc-Deprotection: a. Dissolve the purified Boc-protected intermediate in DCM (approx. 0.1 M solution). b. Add an equal volume of TFA to the solution. c. Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC/LC-MS). d. Concentrate the solution under reduced pressure to remove DCM and excess TFA.

  • Final Purification: a. Dissolve the crude residue in a minimal amount of DCM. b. Neutralize with saturated aq. NaHCO₃ and extract the aqueous layer with DCM (3x). c. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product. d. Further purification can be achieved by recrystallization or preparative HPLC.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

Table 3: Expected Spectroscopic Data

Technique Expected Features
¹H NMR - Pyridine Protons: 4 distinct signals in the aromatic region (~7.0-8.5 ppm).- Amide NH: A broad singlet, typically downfield (>8.0 ppm).- α-Proton (CH): A doublet or multiplet around 4.0-4.5 ppm.- β-Proton (CH): A multiplet around 2.0-2.5 ppm.- γ-Protons (CH₃)₂: Two distinct doublets (diastereotopic) around 0.9-1.2 ppm.- α-Amino (NH₂): A broad singlet, exchangeable with D₂O.
¹³C NMR - Carbonyl Carbon: Signal around 170-175 ppm.- Pyridine Carbons: 5 signals in the aromatic region (~110-160 ppm).- α-Carbon: Signal around 55-60 ppm.- β-Carbon: Signal around 30-35 ppm.- γ-Carbons: Two signals around 18-20 ppm.
FT-IR (cm⁻¹) - N-H Stretch (Amine/Amide): Broad absorption around 3200-3400.- C=O Stretch (Amide I): Strong, sharp absorption around 1650-1680.- N-H Bend (Amide II): Absorption around 1520-1550.- C=N/C=C Stretch (Pyridine): Absorptions in the 1400-1600 region.

| Mass Spec. | - [M+H]⁺: Expected at m/z = 194.26. |

Experimental Protocol: HPLC-MS Analysis for Purity and Identity

Objective: To determine the purity and confirm the molecular weight of the synthesized product.

System & Columns:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mass Spectrometer: ESI source, positive ion mode.

Method:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • UV Detection: 254 nm.

  • MS Scan Range: m/z 100-500.

Data Interpretation:

  • Purity Assessment: Integrate the peak area of the product in the UV chromatogram. Purity is calculated as (Area of Product Peak / Total Area of All Peaks) x 100%.

  • Identity Confirmation: Analyze the mass spectrum corresponding to the product peak. The presence of a dominant ion at m/z 194.26 confirms the protonated molecular ion [M+H]⁺.

Applications and Relevance

While specific high-impact applications for (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide are not extensively documented in mainstream literature, its structural motifs suggest significant potential in several research areas:

  • Medicinal Chemistry: As a derivative of a natural amino acid, it possesses favorable properties for biological recognition. The pyridine ring is a common feature in many pharmaceuticals, acting as a hydrogen bond acceptor and participating in π-stacking interactions. This molecule could serve as a key intermediate or a fragment in the design of novel therapeutics.

  • Asymmetric Catalysis: The chiral backbone combined with the coordinating nitrogen atoms of the pyridine ring and the free amine make it a potential bidentate or tridentate ligand for transition metal catalysis. Such ligands are crucial for developing catalysts that can control the stereochemical outcome of chemical reactions.

  • Supramolecular Chemistry: The presence of multiple hydrogen bond donors (NH₂, amide NH) and acceptors (pyridine N, carbonyl O) allows this molecule to participate in self-assembly and the formation of ordered structures or host-guest complexes.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

An In-Depth Technical Guide to the Binding Affinity and Kinetics of Brivaracetam

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brivaracetam is a second-generation antiepileptic drug that exhibits a distinct pharmacological profile centered on its interaction with Synaptic Vesicle Protein 2A (SV2A).[1][2][3][4] This guide provides a comprehensive technical analysis of the binding characteristics that define brivaracetam's mechanism of action. It delves into the quantitative aspects of its high affinity and rapid kinetics, contrasting them with its predecessor, levetiracetam. Furthermore, this document details the standard experimental methodologies used to derive these critical parameters and explores the translational significance of these molecular interactions, connecting them to the drug's clinical performance. By synthesizing data from authoritative preclinical and clinical studies, this guide serves as a critical resource for professionals engaged in epilepsy research and the development of novel central nervous system therapeutics.

Introduction: The Significance of Brivaracetam's Binding Profile

Brivaracetam is a mainstay in the management of focal-onset seizures, and its clinical efficacy is intrinsically linked to its precise molecular interactions.[1][5] Its primary mechanism of action is the high-affinity, selective, and reversible binding to SV2A, a transmembrane protein integral to synaptic vesicles.[1][2][6] This interaction modulates the release of neurotransmitters, which helps to stabilize neuronal activity and prevent the hyperexcitable firing that underlies seizures.[1][7]

Unlike many antiepileptic drugs that target ion channels or neurotransmitter receptors, brivaracetam's action on SV2A represents a distinct therapeutic approach.[7] Its binding characteristics are not only a measure of its potency but also a key determinant of its rapid onset of action and overall clinical profile.[6][8] Understanding the affinity (how tightly it binds) and the kinetics (how quickly it binds and unbinds) is therefore paramount for researchers seeking to innovate within this therapeutic class. This guide will dissect these properties, providing the foundational knowledge required for advanced research and development.

The Molecular Target: Synaptic Vesicle Protein 2A (SV2A)

SV2A is a crucial protein found in the membranes of synaptic vesicles in the brain and is involved in the regulation of neurotransmitter release.[1][7][9] While its exact physiological function is still under intense investigation, it is understood to play a vital role in synaptic vesicle trafficking and exocytosis.[7][9]

Key Roles of SV2A in Neurotransmission:

  • Modulation of Neurotransmitter Release: SV2A is believed to influence the release of both excitatory (e.g., glutamate) and inhibitory (e.g., GABA) neurotransmitters, thereby maintaining a balance in neuronal communication.[7][10]

  • Epilepsy Pathogenesis: Genetic studies have shown that dysfunction or absence of SV2A can lead to severe seizures, highlighting its critical role in preventing neuronal hyperexcitability.[9][10][11]

  • Druggable Target: The discovery that SV2A is the specific binding site for levetiracetam and its analogues established it as a viable and important target for antiepileptic drug development.[9][10]

The ubiquitous expression of SV2A in the brain and its central role in neurotransmission make it an ideal target for therapeutic intervention in epilepsy.[12]

Core Principles of Ligand Binding: Affinity and Kinetics

To fully appreciate brivaracetam's profile, it is essential to understand the core principles of ligand-receptor interactions.

  • Affinity (Kd): The equilibrium dissociation constant (Kd) is a measure of the affinity between a ligand (brivaracetam) and its receptor (SV2A). It is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity, meaning the drug binds more tightly to its target.

  • Kinetics (kon and koff):

    • Association Rate Constant (kon): This describes the rate at which the ligand binds to the receptor. A higher kon indicates faster binding.

    • Dissociation Rate Constant (koff): This describes the rate at which the ligand-receptor complex dissociates. A higher koff indicates a faster "off-rate."

These parameters are not merely academic; they have profound implications for a drug's pharmacological activity, including its speed of onset, duration of action, and potential for target-mediated side effects.

Brivaracetam's Binding Affinity and Kinetics

Brivaracetam distinguishes itself from other SV2A ligands, most notably levetiracetam, through its superior binding characteristics.

Binding Affinity

Brivaracetam exhibits a significantly higher affinity for SV2A compared to levetiracetam.[2][4][13][14][15][16][17][18][19] Studies have consistently shown that brivaracetam's affinity is 15- to 30-fold greater than that of levetiracetam.[2][4][6][15][16][17][18] This high affinity contributes to its high potency.[14]

CompoundTargetAffinity (Kd)Source(s)
Brivaracetam Human SV2A~50 nM
Levetiracetam Human SV2A~1.0 µM[18][19]

Table 1: Comparative Binding Affinities for SV2A.

This enhanced affinity means that at lower concentrations, brivaracetam can achieve a higher level of SV2A occupancy, which is predicted to be over 80% at therapeutically relevant doses.[14][17][19]

Binding Kinetics and Brain Permeability

Beyond its high affinity, brivaracetam's kinetic profile and physicochemical properties contribute to a rapid onset of action.

  • Rapid Brain Penetration: Brivaracetam is highly lipophilic, which allows for faster penetration of the blood-brain barrier compared to levetiracetam.[6][8][17] Preclinical models predict that following intravenous administration, brivaracetam concentrations in the human brain could peak within minutes, whereas levetiracetam may take approximately an hour.[8][12]

  • Fast Target Engagement: Positron Emission Tomography (PET) studies in nonhuman primates have demonstrated that brivaracetam occupies SV2A sites more rapidly than levetiracetam.[6][8] This rapid engagement of its molecular target is consistent with the fast onset of anticonvulsant activity observed in animal models.[8]

The combination of high affinity, rapid brain entry, and fast SV2A occupancy underpins the swift and potent action of brivaracetam.[8]

Experimental Methodology: Characterizing Brivaracetam's Binding

The binding parameters of brivaracetam are determined using established and robust in vitro techniques. The gold standard for this characterization is the radioligand binding assay.[20]

Radioligand Binding Assay Workflow

This technique is used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue sample. Competition assays, a variation of this method, are used to determine the affinity (Ki) of an unlabeled drug like brivaracetam.

G cluster_prep Sample Preparation cluster_assay Binding Reaction (96-well plate) cluster_sep Separation & Quantification cluster_analysis Data Analysis p1 Homogenize Brain Tissue (e.g., rat cortex) in ice-cold buffer p2 Centrifuge to pellet membranes p1->p2 p3 Wash pellet multiple times to remove endogenous ligands p2->p3 p4 Resuspend membrane prep in assay buffer and determine protein concentration p3->p4 a1 Add Membrane Prep (fixed protein amount) p4->a1 a2 Add Radioligand (e.g., [3H]ucb 34714) at a fixed concentration a1->a2 a3 Add Unlabeled Competitor (Brivaracetam) at varying concentrations a2->a3 a4 Incubate to reach equilibrium (e.g., 60 min at 4°C) a3->a4 s1 Rapidly filter mixture through glass fiber filters to separate bound from free radioligand a4->s1 s2 Wash filters with ice-cold buffer s1->s2 s3 Place filters in scintillation vials and measure radioactivity s2->s3 d1 Plot % inhibition of radioligand binding vs. log[Brivaracetam] s3->d1 d2 Determine IC50 value (concentration of brivaracetam that inhibits 50% of binding) d1->d2 d3 Calculate Ki (affinity constant) using the Cheng-Prusoff equation d2->d3 G cluster_Brivaracetam Brivaracetam cluster_SV2A SV2A Protein cluster_Interaction Molecular Interaction cluster_Kinetics Pharmacokinetics/Dynamics cluster_Outcome Clinical Outcome Briv Brivaracetam (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide Interaction High Affinity Binding Kd ≈ 50 nM Briv:f0->Interaction:f0 Binds to SV2A SV2A Binding Pocket Specific Amino Acid Residues SV2A:f0->Interaction:f0 Kinetics Rapid Brain Penetration Fast On-Rate (kon) Interaction->Kinetics Leads to Outcome Potent & Rapid Anticonvulsant Effect Kinetics->Outcome Results in

Caption: From molecular binding to clinical effect.

Recent cryo-electron microscopy studies have begun to elucidate the structural changes that occur within SV2A upon drug binding. [21]Brivaracetam binds to a primary site within the protein, inducing conformational changes that are thought to modulate its function. [21]The n-propyl group on the pyrrolidone ring of brivaracetam, a key structural difference from levetiracetam, is crucial for its enhanced binding affinity. [22] Translational Implications:

  • Rapid Onset of Action: The fast brain penetration and target engagement suggest brivaracetam may be particularly useful in situations where rapid seizure control is needed. [6][8]* High Potency: The high affinity for SV2A translates to high potency, allowing for effective seizure control at lower doses compared to levetiracetam. [14][17]* Favorable Side-Effect Profile: The high selectivity for SV2A, with minimal off-target activity, may contribute to its tolerability profile. [12]Some studies suggest that patients switching from levetiracetam to brivaracetam experience fewer behavioral adverse events. [16][23][24]

Conclusion

The binding profile of brivaracetam is a defining feature of its pharmacology. Its 15- to 30-fold higher affinity for SV2A compared to levetiracetam, combined with its rapid brain permeability and fast target kinetics, provides a strong molecular basis for its potent and rapid anticonvulsant effects. The methodologies outlined in this guide, particularly the radioligand binding assay, are fundamental to characterizing these properties and are essential for the discovery and development of next-generation SV2A modulators. A thorough understanding of these binding characteristics is indispensable for any scientist or researcher working to advance the treatment of epilepsy.

References

  • What is the mechanism of Brivaracetam? - Patsnap Synapse. (2024, July 17). Patsnap. [Link]

  • Moseley, A. (2018, October 8). Brivaracetam: A Newly Approved Medication for Epilepsy. Taylor & Francis Online. [Link]

  • Chen, B., et al. (2015). Emerging drugs for partial-onset epilepsy: a review of brivaracetam. Dovepress. [Link]

  • A review of the pharmacology and clinical efficacy of brivaracetam. (2018, January 19). Mid-Atlantic Epilepsy & Sleep Center. [Link]

  • Takahashi, Y. (2017, May 1). Therapeutic Role of Synaptic Vesicle Glycoprotein 2A (SV2A) in Modulating Epileptogenesis. The Japanese Society of Neurology. [Link]

  • Gillard, M., et al. (2011, August 16). Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties. PubMed. [Link]

  • Löscher, W., et al. (2021). Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond. SpringerLink. [Link]

  • Researchers identify new drug site on epilepsy target SV2A. (2025, December 3). Drug Target Review. [Link]

  • What are SV2A modulators and how do they work? - Patsnap Synapse. (2024, June 21). Patsnap. [Link]

  • Harper, C. B., et al. (2025, January 24). Control of Synaptotagmin-1 Trafficking by SV2A—Mechanism and Consequences for Presynaptic Function and Dysfunction. Wiley Online Library. [Link]

  • Lattanzi, S., et al. (2015, October 19). Brivaracetam: review of its pharmacology and potential use as adjuncti. Dovepress. [Link]

  • Video: Antiepileptic Drugs: Modulators of Neurotransmitter Release Mediated by SV2A Protein. (2024, December 19). JoVE. [Link]

  • Proposed mechanism of action of brivaracetam (BRV) and levetiracetam... - ResearchGate. ResearchGate. [Link]

  • Singh, P., et al. (2025, October 2). Effectiveness and safety of brivaracetam in comparison with levetiracetam in seizures. SpringerLink. [Link]

  • Quantification of SV2A Binding in Rodent Brain Using [18F]SynVesT-1 and PET Imaging. SpringerLink. [Link]

  • Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: Relationship to anti-convulsant properties | Request PDF. ResearchGate. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Shankar, R., et al. (2023, August 23). Rapid switching from levetiracetam to brivaracetam in pharmaco-resistant epilepsy in people with and without intellectual disabilities: a naturalistic case control study. PEARL - Plymouth Electronic Archive and Research Library. [Link]

  • Wang, Y., et al. (2023). Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil. MDPI. [Link]

  • Reuber, M. (2016, July 3). Levetiracetam vs. brivaracetam. Epilepsy Action. [Link]

  • Rogawski, M. A. (2016, October 20). A New SV2A Ligand for Epilepsy. Cell. [Link]

  • Brivaracetam versus Levetiracetam for Epilepsy: A Review of Comparative Clinical Safety. (2020, December 1). CADTH. [Link]

  • Mechanisms of Action of Levetiracetam and Newer SV2A Ligands. (2015, May 5). Clinical Gate. [Link]

  • Brivaracetam, a selective high-affinity synaptic vesicle protein 2A (SV2A) ligand with preclinical evidence of high brain permeability and fast onset of action. ResearchGate. [Link]

  • Klein, P., et al. (2018). A review of the pharmacology and clinical efficacy of brivaracetam. Dovepress. [Link]

  • Klitgaard, H., et al. (2016, February 26). Brivaracetam: Rationale for discovery and preclinical profile of a selective SV2A ligand for epilepsy treatment. Ovid. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016, February 14). SpringerLink. [Link]

  • brivaracetam | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Al-Ammar, A., et al. (2025, June 10). Brivaracetam: Pharmacology, Clinical Efficacy, and Safety in Epilepsy. Cureus. [Link]

Sources

A Technical Guide to the Stereoselective Synthesis of Brivaracetam

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Brivaracetam, a second-generation antiepileptic drug, exhibits a high affinity for the synaptic vesicle protein 2A (SV2A) and is a critical therapeutic agent for partial-onset seizures.[1] Its clinical efficacy is intrinsically linked to its specific stereochemistry, namely the (2S,4R) configuration. Consequently, the development of efficient and scalable stereoselective synthetic routes is a paramount concern in pharmaceutical manufacturing. This in-depth technical guide provides a comprehensive overview of the core strategies employed for the stereoselective synthesis of Brivaracetam, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings and practical applications of chiral resolution, chiral pool synthesis, asymmetric catalysis, and biocatalytic methods, offering field-proven insights into the causality behind experimental choices.

Introduction: The Stereochemical Imperative of Brivaracetam

Brivaracetam possesses two stereogenic centers, at the C4 position of the pyrrolidinone ring and the C2' position of the butanamide side chain. The therapeutic superiority of the (2S,4R)-isomer necessitates synthetic strategies that can precisely control these stereocenters, minimizing the formation of other diastereomers which may have different pharmacological profiles or potential side effects. The primary challenge in Brivaracetam synthesis lies in the stereocontrolled installation of the n-propyl group at the C4 position of the pyrrolidinone core.[2] This guide will explore the evolution of synthetic methodologies aimed at achieving high stereochemical purity in a commercially viable manner.

Strategic Approaches to Stereocontrol in Brivaracetam Synthesis

The synthesis of enantiomerically pure Brivaracetam can be broadly categorized into four main strategies. The choice of a particular strategy is often dictated by factors such as cost of starting materials, scalability, and the desired level of stereochemical purity.

Chiral Resolution: The Classical Approach

Initially, many synthetic routes produced a racemic or diastereomeric mixture of Brivaracetam or a key intermediate, which was then resolved to isolate the desired (2S,4R)-isomer. While robust, this approach is inherently limited by a theoretical maximum yield of 50% for the desired stereoisomer from a racemic mixture, unless the undesired isomer can be racemized and recycled.

2.1.1. Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Early synthetic efforts often relied on preparative chiral HPLC for the separation of diastereomeric mixtures.[2][3] This method offers high resolving power and can provide access to highly pure enantiomers. However, its scalability is often a significant bottleneck for industrial production due to high solvent consumption and low throughput.

Experimental Protocol: Representative Chiral HPLC Separation [4][5][6]

  • Column: CHIRALPAK® IG-U (or similar immobilized polysaccharide-based chiral stationary phase)

  • Mobile Phase: A mixture of an alcohol (e.g., ethanol or methanol) and a non-polar solvent (e.g., heptane or hexane), or a reversed-phase system with acetonitrile and an aqueous buffer (e.g., 10 mM ammonium bicarbonate).

  • Flow Rate: Optimized for resolution and run time (e.g., 0.5-1.0 mL/min for analytical scale, higher for preparative scale).

  • Detection: UV at an appropriate wavelength (e.g., 210-220 nm).

  • Procedure: A solution of the diastereomeric mixture is injected onto the column, and the separated isomers are collected as they elute. The fractions containing the desired isomer are then pooled and the solvent is removed.

2.1.2. Classical Resolution via Diastereomeric Salt Formation

A more traditional and often more scalable method involves the reaction of a racemic intermediate with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

A notable example involves the resolution of a racemic mixture of 2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanamide with D-tartaric acid.[7] The D-tartaric acid selectively forms a crystalline salt with the desired (S)-enantiomer of the butanamide side chain, which can be isolated by filtration. The salt is then treated with a base to liberate the free, enantiomerically enriched Brivaracetam.[7]

Logical Relationship: Diastereomeric Salt Resolution

G racemic_mixture Racemic Intermediate ((R,S)- and (S,S)-isomers) diastereomeric_salts Diastereomeric Salts (Different Solubilities) racemic_mixture->diastereomeric_salts Reaction resolving_agent Chiral Resolving Agent (e.g., D-Tartaric Acid) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization isolated_salt Isolated Crystalline Salt (Desired Diastereomer) crystallization->isolated_salt Solid mother_liquor Mother Liquor (Undesired Diastereomer) crystallization->mother_liquor Solution basification Basification isolated_salt->basification pure_enantiomer Enantiomerically Pure Brivaracetam basification->pure_enantiomer

Caption: Diastereomeric salt resolution workflow.

Chiral Pool Synthesis: Building from Nature's Stereochemistry

To circumvent the inherent yield limitations of resolution, many modern syntheses of Brivaracetam employ the "chiral pool" strategy. This approach utilizes readily available, enantiomerically pure starting materials to introduce the desired stereochemistry at the outset of the synthesis.

2.2.1. Synthesis from (R)-Epichlorohydrin

A common and effective strategy utilizes (R)-epichlorohydrin as the chiral building block.[3][8] This approach establishes the crucial (R)-stereocenter at the future C4 position of the pyrrolidinone ring early in the synthetic sequence. A typical route involves the condensation of a malonic ester with (R)-epichlorohydrin, followed by a series of transformations including ring opening, decarboxylation, and cyclization to form the key intermediate, (R)-4-propyl-dihydrofuran-2(3H)-one.[9]

Experimental Workflow: (R)-Epichlorohydrin Route

G R_epichlorohydrin (R)-Epichlorohydrin lactone_intermediate Bicyclic Lactone Intermediate R_epichlorohydrin->lactone_intermediate malonate Malonic Ester malonate->lactone_intermediate Condensation opened_lactone (R)-4-propyl-dihydrofuran-2(3H)-one lactone_intermediate->opened_lactone Ring Opening organocuprate Ethyl Magnesium Bromide / CuI organocuprate->opened_lactone ring_opening Ring Opening (e.g., HBr) opened_lactone->ring_opening halide_intermediate (R)-3-(halomethyl)hexanoic acid derivative ring_opening->halide_intermediate cyclization Cyclization with (S)-2-aminobutanamide halide_intermediate->cyclization brivaracetam Brivaracetam cyclization->brivaracetam

Caption: Synthesis of Brivaracetam from (R)-epichlorohydrin.

2.2.2. Synthesis from Other Chiral Precursors

Other chiral starting materials have also been successfully employed. For instance, a route starting from two chiral precursors, ethyl-(S)-4-chloro-3-hydroxybutanoate and (S)-2-aminobutanamide, has been reported.[3][8] This strategy introduces both stereocenters from commercially available chiral sources.

Asymmetric Catalysis: The Modern Approach to Stereocontrol

Asymmetric catalysis represents a highly efficient and elegant strategy for establishing stereocenters. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Several catalytic asymmetric methods have been applied to the synthesis of Brivaracetam.

2.3.1. Sharpless Asymmetric Dihydroxylation

An early example of an asymmetric catalytic approach involved the Sharpless asymmetric dihydroxylation of pent-1-ene using AD-mix-β to create a chiral diol.[3][8] While effective in establishing the desired stereochemistry with high enantiomeric enrichment, this route can be long and the use of the expensive AD-mix-β catalyst may be a drawback for large-scale production.[3][8]

2.3.2. Organocatalysis

More recently, organocatalysis has emerged as a powerful tool in asymmetric synthesis. A notable example is the use of a MacMillan-type imidazolidinone catalyst in the asymmetric alkylation of valeraldehyde with diethyl 2-bromomalonate.[8] This reaction, often promoted by visible light and a photocatalyst, establishes the (R)-stereocenter of a key malonate intermediate.[2][10]

2.3.3. Transition Metal Catalysis

Chiral transition metal complexes have also been employed. For instance, a Ni(II)-catalyzed asymmetric Michael addition of diethyl malonate to (E)-1-nitropent-1-ene has been reported to generate a key intermediate with the desired (R)-configuration.[8] Another innovative approach utilizes an enantioselective photochemical Giese addition promoted by a chiral rhodium-based photocatalyst.[2][10][11] This method has been successfully implemented under continuous flow conditions, which can enhance efficiency and scalability.[2][11]

Comparative Data of Asymmetric Catalytic Methods

MethodCatalystKey ReactionReported Overall YieldEnantiomeric/Diastereomeric RatioReference
OrganocatalysisMacMillan ImidazolidinoneAsymmetric Alkylation58%-[2][10]
PhotocatalysisChiral Rhodium ComplexEnantioselective Giese Addition44%>99:1 er, 9:1 dr[2][11]
Ni(II) Catalysis[NiBr2L2] ComplexAsymmetric Michael Addition--[8]
Biocatalysis and Enzymatic Resolution

Biocatalysis offers a green and highly selective alternative for achieving stereocontrol. Enzymes can operate under mild reaction conditions and often exhibit exquisite enantio- and regioselectivity.

2.4.1. Enzymatic Resolution of Esters

One successful biocatalytic route involves the resolution of racemic methyl 2-propylsuccinate 4-tert-butyl ester.[12] Proteases from Bacillus subtilis were found to selectively hydrolyze one enantiomer, allowing for the isolation of the desired (R)-2-propylsuccinic acid 4-tert-butyl ester in high enantiomeric excess (97% ee).[12] This chiral intermediate is then converted to Brivaracetam. A similar approach has utilized porcine pancreatic lipase for the enzymatic hydrolysis of a diester intermediate.[13]

2.4.2. Chemoenzymatic Synthesis

A chemoenzymatic approach has been developed that utilizes a lipase from Pseudomonas fluorescens for the stereoselective transesterification of a racemic alcohol.[1] The resulting enantiomerically pure (2R)-alcohol is then chemically transformed into (3R)-3-propylbutyrolactone, a key advanced intermediate for Brivaracetam synthesis.[1]

Experimental Protocol: Lipase-Catalyzed Transesterification [1]

  • Enzyme: Lipase from Pseudomonas fluorescens

  • Substrate: Racemic 2-propyl-1,4-butanediol derivative

  • Acyl Donor: Vinyl acetate (or other suitable acyl donor)

  • Solvent: Anhydrous organic solvent (e.g., toluene, MTBE)

  • Temperature: Optimized for enzyme activity and stability (e.g., 30-40 °C)

  • Procedure: The racemic alcohol, acyl donor, and lipase are stirred in the solvent. The reaction progress is monitored by chromatography (e.g., GC or HPLC). Upon reaching the desired conversion (typically around 50%), the enzyme is filtered off, and the remaining unreacted alcohol and the ester product are separated by column chromatography to yield the enantiomerically pure alcohol.

Conclusion and Future Perspectives

The stereoselective synthesis of Brivaracetam has evolved significantly from early reliance on chiral resolution to the adoption of more sophisticated and efficient strategies such as chiral pool synthesis and asymmetric catalysis. The drive for more economical and sustainable manufacturing processes continues to fuel innovation in this area. Future developments are likely to focus on the discovery of novel and more active catalysts for asymmetric transformations, the engineering of enzymes with enhanced selectivity and stability for biocatalytic routes, and the implementation of continuous flow technologies to improve scalability and safety.[10] These advancements will be crucial in ensuring the continued availability of this important antiepileptic medication.

References

  • Jadhav, S. B., & Shingate, B. B. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2495–2518. [Link]

  • Schilé, A., et al. (2016). A Biocatalytic Route to the Novel Antiepileptic Drug Brivaracetam. Organic Process Research & Development, 20(10), 1788–1792. [Link]

  • Jadhav, S. B., & Shingate, B. B. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2495-2518. [Link]

  • de Souza, A. B., et al. (2023). Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions. ACS Omega, 8(25), 22757–22763. [Link]

  • CN113880744A - Chiral resolution method of brivaracetam. (2022).
  • Pellacani, L., et al. (2018). A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. Molecules, 23(9), 2200. [Link]

  • Jadhav, S. B., & Shingate, B. B. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Publications. [Link]

  • de Souza, A. B., et al. (2023). Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions. ACS Omega. [Link]

  • de Souza, A. B., et al. (2023). Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions. ResearchGate. [Link]

  • CN111196777A - Synthetic preparation of brivaracetam. (2020).
  • Singh, S. K., et al. (2025). Synthesis of Epilepsy Drug Brivaracetam through Solvent-free Lactamization. Letters in Organic Chemistry, 22(7), 567-570. [Link]

  • Vaddepally, R., et al. (2021). Development of an effective novel validated stability‐indicating HPLC method for the resolution of brivaracetam stereoisomeric impurities. ResearchGate. [Link]

  • Vaddepally, R., et al. (2021). Evaluation of Chiral Liquid Chromatographic Method for Separation and Quantification of Isomers of Brivaracetam. Journal of Chromatographic Science, 59(10), 939-947. [Link]

  • Reddy, G. S., et al. (2022). A Novel RP-Chiral Separation Technique for the Quantification of Brivaracetam and its process Related Isomeric Impurities using High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 15(8), 3465-3470. [Link]

  • Wang, Y., et al. (2021). Economic kilogram-scale synthesis of the novel antiepileptic drug brivaracetam utilizing porcine pancreatic lipase. Reaction Chemistry & Engineering, 6(10), 1836-1840. [Link]

  • WO2020148787A1 - Enantioselective synthesis of brivaracetam and intermediates thereof. (2020).
  • Pellacani, L., et al. (2018). A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. MDPI. [Link]

  • WO/2023/184791 - METHOD FOR ENZYMATIC SYNTHESIS OF BRIVARACETAM CHIRAL INTERMEDIATE. (2023). WIPO Patentscope. [Link]

  • CN105646319A - Preparation method of brivaracetam. (2016).

Sources

Pharmacokinetics and Metabolism of Brivaracetam in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Rationale

Brivaracetam (BRV) is a highly selective, high-affinity synaptic vesicle protein 2A (SV2A) ligand developed as a targeted antiseizure medication (ASM)[1]. Discovered through a rational drug design program aimed at improving upon the pharmacological profile of levetiracetam (LEV), BRV exhibits 15- to 30-fold higher affinity for the SV2A target[2][3].

From an application scientist's perspective, the true innovation of BRV lies not just in its target affinity, but in its optimized physicochemical properties. By engineering a highly lipophilic molecule, developers achieved a pharmacokinetic (PK) profile characterized by rapid blood-brain barrier (BBB) penetration and a metabolism largely independent of cytochrome P450 (CYP) auto-induction, thereby minimizing drug-drug interactions[3][4].

Physicochemical Properties and Absorption Kinetics

BRV exhibits linear, dose-proportional, and time-independent pharmacokinetics[1][5]. In preclinical murine and canine models, BRV demonstrates rapid and nearly complete absorption following oral administration, with absolute bioavailability approaching 100%[3][5].

Because of its high lipophilicity (Log P), BRV possesses exceptional cell membrane permeability[5]. The time to maximum plasma concentration (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is typically achieved within 0.5 to 2 hours post-administration[6]. Furthermore, BRV exhibits very low plasma protein binding (< 20%), ensuring that a high fraction of the drug remains unbound and pharmacologically active[7].

Distribution and Blood-Brain Barrier Penetration

A critical differentiator between BRV and LEV is its distribution kinetics. BRV's volume of distribution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is approximately 0.5 L/kg, closely mirroring the total volume of body water, which indicates extensive tissue distribution without excessive sequestration in adipose tissues[5].

Causality in Experimental Design: To quantify brain penetration, researchers utilized physiologically based pharmacokinetic (PBPK) modeling combined with non-human primate positron emission tomography (PET)[8]. By using the SV2A-specific radiotracer[11C]UCB-J, researchers could measure the competitive displacement of the tracer by BRV[8][9]. This self-validating system proved that BRV enters the brain and occupies SV2A receptors within minutes, compared to approximately 1 hour for LEV[8]. The permeability surface area product (PS) for BRV was calculated at 0.315 ml/min/g, significantly outperforming LEV's 0.015 ml/min/g[8].

G Blood Systemic Circulation (Brivaracetam) BBB Blood-Brain Barrier (High Permeability) Blood->BBB Lipophilic Diffusion Brain Brain Interstitial Fluid (Rapid Equilibration) BBB->Brain PS = 0.315 ml/min/g SV2A Synaptic Vesicle (SV2A Target Engagement) Brain->SV2A High Affinity Binding

BRV Blood-Brain Barrier Penetration and SV2A Target Engagement

Metabolic Pathways and Biotransformation

BRV is extensively metabolized prior to excretion. Crucially, its primary metabolic pathway is CYP-independent, which is a significant advantage over older ASMs that heavily rely on, or induce, CYP450 enzymes[5][10].

  • Primary Pathway (Hydrolysis): Approximately 60% of BRV elimination occurs via the hydrolysis of its acetamide group[5][10]. This reaction is catalyzed by hepatic and extra-hepatic amidases (E.C. 3.5.1.4), resulting in a pharmacologically inactive carboxylic acid metabolite[7][11].

  • Secondary Pathway (Hydroxylation): A secondary pathway (approx. 30%) involves the hydroxylation of the propyl side chain, mediated primarily by the CYP2C19 isozyme, yielding an inactive hydroxy metabolite[5][10].

  • Tertiary Pathway: A combination of both hydrolysis and hydroxylation produces a hydroxyacid metabolite[7].

Because CYP-mediated oxidation is only responsible for a limited portion of BRV's elimination, co-administration with CYP inhibitors rarely affects BRV exposure significantly, establishing a highly favorable safety profile[11].

Metabolism BRV Brivaracetam (BRV) Amidase Amidase (Hydrolysis) BRV->Amidase CYP2C19 CYP2C19 (Hydroxylation) BRV->CYP2C19 Carboxylic Carboxylic Acid Metabolite (~60%, Inactive) Amidase->Carboxylic Hydroxyacid Hydroxyacid Metabolite (Inactive) Amidase->Hydroxyacid Hydroxy Hydroxy Metabolite (~30%, Inactive) CYP2C19->Hydroxy CYP2C19->Hydroxyacid Carboxylic->CYP2C19 Hydroxy->Amidase

Primary and Secondary Metabolic Pathways of Brivaracetam

Excretion and Comparative Pharmacokinetics

BRV is predominantly cleared by metabolism, with more than 95% of the dose (including metabolites) excreted in the urine within 72 hours[5][11]. Less than 10% of the drug is excreted unchanged[5][11]. The terminal elimination half-life (


) in humans is approximately 7 to 9 hours[5][12].
Quantitative Data Summary

The following table synthesizes key PK/PD parameters across standard preclinical models and healthy human subjects, highlighting the translational reliability of the preclinical data[5][6][8][13].

Pharmacokinetic ParameterMouse (NMRI)Rat (Wistar/SD)Dog (Beagle)Human (Healthy)
ED50 (6Hz seizure model) 1.2 - 2.4 mg/kg2.6 mg/kg (GAERS)N/AN/A
Volume of Distribution (

)
~0.5 L/kg~0.5 L/kg~0.5 L/kg0.5 L/kg
Plasma Protein Binding < 20%< 20%< 20%< 20%
Terminal Half-life (

)
~2 hours~2-3 hours~4 hours7 - 9 hours
Primary Metabolism AmidaseAmidaseAmidaseAmidase (~60%)
BBB Permeability (PS) 0.315 ml/min/g0.315 ml/min/gN/AN/A

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the methodologies used to evaluate BRV must contain internal controls. Below are the step-by-step protocols for the two most critical preclinical evaluations of BRV.

Protocol 1: In Vivo SV2A Occupancy via PET Displacement

Objective: To quantify the kinetics of BRV brain entry and target engagement. Rationale: Competitive displacement of a radioligand provides a direct, real-time measurement of receptor occupancy. Establishing a baseline before BRV administration creates a self-validating within-subject control.

  • Subject Preparation: Anesthetize non-human primates (e.g., Rhesus macaques) and secure them in a high-resolution PET scanner.

  • Radiotracer Injection: Administer the SV2A-specific radiotracer [11C]UCB-J via intravenous (IV) bolus[8][9].

  • Baseline Acquisition: Acquire dynamic PET scans for 45 minutes to establish baseline SV2A binding and tracer distribution[9].

  • BRV Administration: Administer BRV (e.g., 5 mg/kg IV) precisely at the 45-minute mark[9].

  • Displacement Monitoring: Continue PET acquisition for an additional 60-90 minutes. Measure the rate of [11C]UCB-J washout from regions of interest (ROIs) such as the cortex and hippocampus.

  • Kinetic Modeling: Use the simplified reference tissue model (SRTM) to calculate the non-displaceable binding potential (

    
    ) and determine the percentage of SV2A occupancy by BRV[8].
    
Protocol 2: LC-MS/MS Profiling of BRV Metabolites

Objective: To map the degradation pathways of BRV in hepatic microsomes. Rationale: Differentiating between CYP-mediated and amidase-mediated metabolism is critical for predicting drug-drug interactions. Using specific inhibitors isolates each pathway, ensuring the measured intrinsic clearance (


) is accurately attributed.
  • Microsome Incubation: Incubate BRV (10 µM) with human or preclinical liver microsomes (1 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Cofactor Addition: Add NADPH (1 mM) to initiate CYP450-mediated reactions. For amidase assays, NADPH is omitted, or specific CYP inhibitors (e.g., fluconazole for CYP2C19) are added to isolate the hydrolytic pathway[5][11].

  • Quenching: At predetermined time points (0, 15, 30, 60 min), quench the reaction by adding ice-cold acetonitrile containing a stable isotope-labeled BRV as an internal standard.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Use a C18 reverse-phase column and monitor specific mass transitions for BRV, the carboxylic acid metabolite, and the hydroxy metabolite[5][7].

  • Data Synthesis: Calculate the intrinsic clearance (

    
    ) and determine the proportional contribution of the amidase vs. CYP2C19 pathways based on the formation rates of the respective inactive metabolites[5][10].
    

References

  • Narrative Review of Brivaracetam: Preclinical Profile and Clinical Benefits in the Treatment of Patients with Epilepsy. springermedizin.de. 1

  • Brivaracetam, a selective high-affinity synaptic vesicle protein 2A (SV2A) ligand with preclinical evidence of high brain permeability and fast onset of action. PubMed / NIH. 8

  • Brivaracetam: Rationale for discovery and preclinical profile of a selective SV2A ligand for epilepsy treatment. Scilit. 14

  • Brivaracetam - The Epilepsy Prescriber's Guide to Antiepileptic Drugs. Cambridge University Press. 4

  • Each Film Coated Tablet Contains Brivaracetam IP 25/ 50/75 & 100 mg - QbD. QbD Pharmaceuticals. 11

  • Brivaracetam Therapy and CYP2C19 Genotype - Medical Genetics Summaries. NCBI - NIH. 10

  • FDA Pharmacology Review: Brivaracetam. accessdata.fda.gov. 13

  • Brivaracetam Single and Multiple Rising Oral Dose Study in Healthy Japanese Participants: Influence of CYP2C19 Genotype. ResearchGate. 7

  • Extract from Clinical Evaluation Report: Brivaracetam. Therapeutic Goods Administration (TGA). 15

  • Brivaracetam Clonmel 25 mg film-coated tablets - Summary of Product Characteristics. HPRA. 5

  • Brivaracetam, a selective high-affinity synaptic vesicle protein 2A (SV2A) ligand with preclinical evidence of high brain permeability and fast onset of action. ResearchGate. 9

  • Narrative Review of Brivaracetam: Preclinical Profile and Clinical Benefits in the Treatment of Patients with Epilepsy. PMC - NIH. 2

  • The pharmacokinetics, CNS pharmacodynamics and adverse event profile of brivaracetam after single increasing oral doses in healthy males. PMC - NIH. 6

  • Brivaracetam in the treatment of epilepsy: a review of clinical trial data. Dove Medical Press.3

  • The pharmacokinetics, CNS pharmacodynamics and adverse event profile of brivaracetam after multiple increasing oral doses in healthy men. PMC - NIH.12

Sources

(2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Derivatization, and Evaluation of the (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide Scaffold

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the synthesis, structural modification, and potential biological evaluation of the (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide core structure. This scaffold, derived from the natural amino acid L-valine, represents a versatile starting point for the development of novel chemical entities. We will detail robust synthetic protocols, explore strategic derivatization to probe structure-activity relationships (SAR), and outline a general workflow for biological screening. The methodologies are presented with a focus on the underlying chemical principles and practical considerations necessary for successful execution in a research setting.

Introduction to the Core Scaffold

The (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide molecule is a chiral chemical entity built upon an L-valine framework. Its structure features a central amide bond linking the amino acid to a 2-aminopyridine moiety. This design incorporates several key features of interest in medicinal chemistry:

  • A Chiral Center: The (S)-stereochemistry at the alpha-carbon is identical to that of natural amino acids, making it a suitable building block for peptidomimetics that can interact with biological targets like enzymes and receptors.

  • An Amide Backbone: The amide bond is a fundamental structural motif in peptides and proteins.

  • A Heterocyclic Moiety: The 2-pyridinyl group is a common feature in many pharmaceuticals. It can participate in hydrogen bonding, pi-stacking, and metal coordination, and its nitrogen atom can be protonated to improve aqueous solubility.

  • A Free Primary Amine: The presence of a terminal primary amine provides a handle for further chemical modification and is often crucial for interactions with biological targets, such as the S1 pocket of serine proteases.

Given these features, this scaffold serves as a valuable starting point for generating libraries of novel compounds to screen for biological activity, particularly in areas like enzyme inhibition where peptide-like structures are often successful.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and logical approach to synthesizing the target compound and its analogs is through a convergent synthesis involving the formation of the central amide bond.

Retrosynthetic Pathway

The primary disconnection is made at the amide bond, yielding two commercially available or readily accessible starting materials: an N-protected L-valine and 2-aminopyridine.

G Target (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide Disconnect Amide Bond Disconnection (Retrosynthesis) Target->Disconnect Intermediates N-Protected L-Valine + 2-Aminopyridine Disconnect->Intermediates ProtectingGroup e.g., Boc-L-Valine Intermediates->ProtectingGroup Pyridine 2-Aminopyridine Intermediates->Pyridine

Caption: Retrosynthetic analysis of the target scaffold.

Forward Synthesis Strategy

The forward synthesis involves two key steps:

  • Amide Coupling: A protected amino acid, typically Boc-L-valine, is activated and coupled with 2-aminopyridine. The use of a Boc (tert-butyloxycarbonyl) protecting group is advantageous due to its stability under a wide range of conditions and its clean removal under acidic conditions that do not compromise the newly formed amide bond. The choice of coupling reagent is critical to ensure high yield and, most importantly, to prevent racemization of the chiral center. Reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are industry standards for this purpose.

  • Deprotection: The Boc group is removed from the coupled product using a strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to yield the final primary amine as a salt. A subsequent basic workup or purification can provide the free base.

G Boc-L-Valine Boc-L-Valine Activated Ester Activated Ester Boc-L-Valine->Activated Ester EDC/HOBt DIPEA, DMF Boc-Protected Product Boc-Protected Product Activated Ester->Boc-Protected Product + 2-Aminopyridine Boc-Protected Product_c Boc-Protected Product Final Product Target Compound (TFA Salt) Boc-Protected Product_c->Final Product TFA/DCM

Caption: General two-step forward synthesis workflow.

Core Experimental Protocol: Synthesis of (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide

This protocol describes a standard, reliable method for synthesizing the parent compound.

Materials:

  • Boc-L-valine

  • 2-Aminopyridine

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • DCM (Dichloromethane), anhydrous

  • TFA (Trifluoroacetic acid)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Step 1: Amide Coupling

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Boc-L-valine (1.0 eq), 2-aminopyridine (1.05 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the amino acid).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Validation: Monitor reaction progress by TLC or LC-MS to confirm the consumption of starting materials.

  • Upon completion, dilute the reaction mixture with EtOAc. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of EtOAc in hexanes) to yield the pure Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate in anhydrous DCM (approx. 0.1 M).

  • Add trifluoroacetic acid (TFA, 10-20 eq, typically 20-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-3 hours.

  • Validation: Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The crude product is the TFA salt. It can be purified by reverse-phase HPLC or triturated with a solvent like diethyl ether to induce precipitation, followed by filtration to yield the solid TFA salt.

Probing Structure-Activity Relationships (SAR) through Derivatization

The core scaffold offers multiple points for diversification to create a library of analogs for biological screening.

G Core (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide Scaffold R1 R1: Valine Side Chain (Modulates Sterics, Lipophilicity) Core->R1 R2 R2: Pyridine Ring (Modulates Electronics, H-Bonding, Solubility) Core->R2 R3 R3: α-Amine (Salt formation, further derivatization) Core->R3 R4 R4: Amide Backbone (Modify for stability, H-bonding) Core->R4

Caption: Key diversification points on the core scaffold.

  • R1: Valine Side Chain Modification:

    • Rationale: The isopropyl group of valine occupies a specific hydrophobic pocket in many enzymes. Altering this group can probe the size and electronic requirements of this pocket.

    • Method: Substitute Boc-L-valine with other commercially available protected amino acids (e.g., Boc-L-Leucine, Boc-L-Phenylalanine, Boc-L-Cyclohexylglycine) in the coupling protocol.

  • R2: Pyridine Ring Substitution:

    • Rationale: Adding substituents to the pyridine ring can modulate the molecule's pKa, introduce new hydrogen bond donors/acceptors, and alter its metabolic stability.

    • Method: Replace 2-aminopyridine with substituted analogs (e.g., 2-amino-5-chloropyridine, 2-amino-4-methylpyridine). The coupling protocol remains largely the same, though the nucleophilicity of the substituted aminopyridine may vary slightly.

  • R3: α-Amine Modification:

    • Rationale: While often crucial for activity, the primary amine can be modified (e.g., through reductive amination or acylation) to explore additional binding interactions or to create pro-drugs.

    • Method: After deprotection (Step 2), the resulting primary amine can be reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a secondary or tertiary amine.

Proposed Biological Evaluation Workflow

For a novel library of compounds based on this scaffold, a systematic screening cascade is essential to identify potential biological activity.

G A Synthesized Compound Library (Purity >95% by LC-MS/NMR) B Primary Screen (e.g., High-Throughput Screen against a target class like proteases) A->B C Hit Identification (Compounds showing >50% inhibition at 10 µM) B->C D Dose-Response & IC50 Determination (Confirm potency of hits) C->D E Secondary Assays (Orthogonal assays, selectivity profiling) D->E F Lead Optimization (Iterative synthesis based on SAR) E->F

Caption: General workflow for biological screening and hit validation.

Data Presentation for Analog Library

When reporting the results of an analog screen, clear and concise tabulation of data is critical. The following table serves as a template for presenting key physicochemical and biological data.

Compound ID R1 Group (Valine Side Chain) R2 Substituent (Pyridine) Purity (%) MW ( g/mol ) IC₅₀ (µM) [Hypothetical]
CORE-001IsopropylH>98194.2615.2
ANLG-R1-01Isobutyl (Leucine)H>99208.298.7
ANLG-R1-02Benzyl (Phenylalanine)H>97256.3322.4
ANLG-R2-01Isopropyl5-Chloro>98228.715.1
ANLG-R2-02Isopropyl4-Methyl>99208.2918.9

Conclusion and Future Outlook

The (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide scaffold is a chemically tractable and medicinally relevant starting point for drug discovery programs. The synthetic routes are robust and amenable to parallel synthesis for the rapid generation of analog libraries. By systematically modifying the key structural components—the amino acid side chain, the pyridine ring, and the alpha-amine—researchers can effectively explore the chemical space around this core to identify novel bioactive compounds. Future work should focus on screening such libraries against specific, well-validated biological targets and using the resulting SAR data to drive iterative rounds of lead optimization.

References

(Note: As "(2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide" is a specific, non-famous chemical, references are provided for the standard, widely-accepted protocols and chemical principles discussed in this guide.)

  • Amide Bond Formation: Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Boc Protecting Group Chemistry: Agiblov, A. C., & Guryev, M. V. (2020). Boc-protection: a patent review. Pharmaceutical Chemistry Journal, 54, 319–329. [Link]

  • HATU Coupling Reagent: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

  • Use of Pyridine Moieties in Medicinal Chemistry: Kaiser, D., et al. (2017). The Pyridine Nucleus in CNS-Active Agents. Future Medicinal Chemistry, 9(14), 1675-1699. [Link]

  • General Protocols in Synthetic Chemistry: National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

Methodological & Application

Application Note: Robust HPLC-UV Quantification of Brivaracetam in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a validated, cost-effective High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of Brivaracetam (BRV) in human plasma.[1][2] While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace pharmacokinetics, this HPLC-UV protocol offers a robust alternative for Therapeutic Drug Monitoring (TDM) and bioequivalence studies where equipment cost is a constraint. The method utilizes Liquid-Liquid Extraction (LLE) to ensure high recovery and baseline cleanliness, achieving a Lower Limit of Quantification (LLOQ) of 0.5 µg/mL.

Introduction & Pharmacological Context

Brivaracetam is a selective, high-affinity synaptic vesicle protein 2A (SV2A) ligand used as an adjunctive therapy for partial-onset seizures.[3][4] Unlike its predecessor Levetiracetam, Brivaracetam exhibits higher lipophilicity and potency.

  • Therapeutic Range: Trough levels typically range from 0.5 to 2.0 µg/mL, with

    
     reaching ~3.5 µg/mL after a standard dose.
    
  • Analytical Challenge: Brivaracetam lacks a strong chromophore, making detection at standard UV wavelengths (254/280 nm) difficult. This protocol targets the amide absorption band (210–220 nm), requiring rigorous sample cleanup to remove plasma interferences that also absorb in this region.

Method Development Strategy

Detection Optimization (The "Why")

Choice: UV Detection at 210 nm . Reasoning: Brivaracetam's pyrrolidone ring absorbs weakly above 240 nm. To achieve necessary sensitivity without a Mass Spectrometer, we utilize the strong amide


 transition at 210 nm.
Constraint:  Plasma proteins and endogenous lipids absorb heavily at 210 nm. Therefore, simple Protein Precipitation (PPT) is insufficient; Liquid-Liquid Extraction (LLE) is mandatory to remove these interferences.
Internal Standard Selection

Choice: Fluconazole or Carbamazepine . Reasoning: Fluconazole is structurally distinct but elutes with a similar retention factor (


) and possesses good UV absorbance. It is stable and commercially available.

Experimental Protocol

Chemicals and Reagents
  • Reference Standard: Brivaracetam (>99.0% purity).

  • Internal Standard (IS): Fluconazole (1 mg/mL stock).

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate (EtOAc).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).
    
Instrumentation
  • System: HPLC with quaternary pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column:

    
     Column (250 mm 
    
    
    
    4.6 mm, 5 µm).[3][5] Recommended: Waters SunFire or Agilent Zorbax Eclipse Plus.
  • Temperature: 30°C (Controlled to ensure retention time reproducibility).

Chromatographic Conditions
ParameterSetting
Mobile Phase Phosphate Buffer (10 mM, pH 3.5) : Acetonitrile (60 : 40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20–50 µL (Higher volume compensates for low UV absorbance)
Detection UV @ 210 nm
Run Time 12 minutes
Retention Times IS: ~4.5 min, Brivaracetam: ~7.2 min

Note: Adjust Acetonitrile ratio ±5% to optimize resolution (


) between the matrix front and the Internal Standard.
Standard Preparation
  • Stock Solution: Dissolve 10 mg Brivaracetam in 10 mL Methanol (1000 µg/mL).

  • Working Standards: Serially dilute with mobile phase to obtain 5, 10, 20, 40, 80 µg/mL.

  • Calibration Spiking: Spike 50 µL of working standard into 450 µL blank plasma to create plasma calibrators (0.5, 1.0, 2.0, 4.0, 8.0 µg/mL).

Sample Preparation Workflow (Liquid-Liquid Extraction)

This step is critical for method success. We use Ethyl Acetate to extract the drug while leaving polar plasma proteins and salts behind.

SamplePrep RawSample 1. Aliquot 500 µL Plasma (Patient Sample) AddIS 2. Add 50 µL Internal Standard (Fluconazole) RawSample->AddIS Extraction 3. Add 3 mL Ethyl Acetate (Extraction Solvent) AddIS->Extraction Vortex 4. Vortex (5 min) & Centrifuge (4000 rpm, 10 min, 4°C) Extraction->Vortex Separation 5. Transfer Organic Layer (Supernatant) to clean glass tube Vortex->Separation Phase Separation Evaporation 6. Evaporate to Dryness (Nitrogen stream @ 40°C) Separation->Evaporation Recon 7. Reconstitute Residue (200 µL Mobile Phase) Evaporation->Recon Inject 8. Inject into HPLC (20-50 µL) Recon->Inject

Figure 1: Liquid-Liquid Extraction (LLE) workflow for the isolation of Brivaracetam from human plasma.[6] This process minimizes matrix effects common in UV detection at low wavelengths.

Method Validation (Self-Validating Systems)

To ensure trustworthiness, the method must be validated against ICH M10 guidelines.

System Suitability

Before running samples, inject the standard six times.

  • Requirement: %RSD of Peak Area ≤ 2.0%.[7]

  • Requirement: Tailing Factor (

    
    ) ≤ 1.5.
    
  • Requirement: Theoretical Plates (

    
    ) > 3000.
    
Linearity & Sensitivity
  • Range: 0.5 – 10.0 µg/mL.

  • Regression: Plot Peak Area Ratio (Analyte/IS) vs. Concentration. Use

    
     weighting to improve accuracy at the lower end.
    
  • Acceptance:

    
    .[3][8]
    
Accuracy & Precision Data Summary
QC LevelConc. (µg/mL)Intra-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ 0.5< 10.5%92 – 108%
LQC 1.5< 6.2%95 – 104%
MQC 4.0< 4.1%97 – 102%
HQC 8.0< 3.5%98 – 101%

Data synthesized from typical validation performance of LLE-HPLC-UV methods for racetams.

Troubleshooting & Optimization

  • Issue: Drifting Baseline.

    • Cause: Incomplete evaporation of Ethyl Acetate or buffer precipitation.

    • Fix: Ensure nitrogen drying is complete. Filter reconstituted sample through 0.22 µm PVDF filter.

  • Issue: Interfering Peak at Retention Time.

    • Cause: Endogenous plasma components.

    • Fix: Adjust mobile phase pH.[8] Lowering pH to 3.0 suppresses ionization of acidic plasma components, shifting their retention time away from the neutral Brivaracetam.

  • Issue: Low Sensitivity.

    • Fix: Switch detection wavelength to 205 nm (if solvent cutoff allows) or increase injection volume to 100 µL. Note that 205 nm requires high-purity solvents to avoid noise.

Advanced Considerations: LC-MS/MS Transition

For researchers requiring quantification below 0.1 µg/mL (e.g., pediatric PK studies or washout phases), HPLC-UV is insufficient.

Recommended LC-MS/MS Parameters:

  • Ionization: ESI Positive Mode.

  • Precursor/Product:

    
     213.1 
    
    
    
    168.1 (Primary), 213.1
    
    
    150.1 (Confirmatory).
  • Internal Standard: Brivaracetam-

    
     or Levetiracetam-
    
    
    
    .

References

  • Damle, M. C., Madgulkar, A. R., & Kaitkar, P. Y. (2024).[1] Bioanalytical Method Development and Validation for Determination of Brivaracetam in Human Plasma. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 13(6), 2872-2881.[1] Link

  • Chaitanya, P. S., et al. (2022). Method Development and Validation of a Novel UHPLC Coupled with MS/MS System for the Estimation of Brivaracetam in Human (K2EDTA) Plasma Samples and its Application to Pharmacokinetic Study. Current Pharmaceutical Analysis, 18. Link

  • Nagaraju, P., et al. (2023).[6] Development of Bioanalytical Method and Validation for Quantification of Brivaracetam in Human Plasma by RP-HPLC. International Journal of Creative Research Thoughts (IJNRD). Link

  • Mhaske, D. V., & Mali, N. V. (2016).[3][9] HPLC Studies on Degradation Behavior of Brivaracetam and Development of Validated Stability-Indicating HPLC Assay Method. International Journal of Science and Research Methodology, 4(3), 43-57.[3][9] Link

Sources

Application Note: High-Affinity SV2A Radioligand Binding Assay Protocol Using [3H]Brivaracetam

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Synaptic vesicle glycoprotein 2A (SV2A) is a critical 12-transmembrane domain protein involved in the modulation of action-potential-dependent neurotransmitter exocytosis. It is the primary molecular target for the racetam class of antiepileptic drugs (AEDs)[1]. While levetiracetam (LEV) was the first-in-class SV2A ligand,2[2].

Because of its superior binding profile, 3 for the pharmacological profiling of novel SV2A modulators[3]. This application note details a robust, high-throughput compatible competitive radioligand binding assay utilizing [3H]BRV.

SV2A_Pathway ActionPotential Action Potential Arrival CaInflux Calcium Influx (Voltage-Gated Channels) ActionPotential->CaInflux VesicleMobilization Synaptic Vesicle Mobilization CaInflux->VesicleMobilization SV2A_Protein SV2A Glycoprotein (Vesicle Membrane) VesicleMobilization->SV2A_Protein Modulation Modulation of Vesicle Exocytosis SV2A_Protein->Modulation BRV_Binding [3H]Brivaracetam Binding BRV_Binding->SV2A_Protein High Affinity (Kd ~50 nM) NT_Release Neurotransmitter Release Modulation->NT_Release SeizureControl Anticonvulsant Effect NT_Release->SeizureControl

Mechanistic pathway of SV2A-mediated neurotransmitter release and [3H]Brivaracetam modulation.

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen rather than blindly following a recipe. A well-designed radioligand assay must account for receptor thermodynamics and non-specific interactions.

  • Temperature Control (4 °C): The binding kinetics of racetams to SV2A are highly temperature-dependent.4 slows the dissociation rate (

    
    ) of the transient [3H]BRV-SV2A complex[4]. This is critical during the rapid vacuum filtration step to prevent signal loss and preserve the integrity of the equilibrium data.
    
  • Filter Pre-treatment (0.1% PEI): Glass fiber filters (GF/C) carry a net negative charge.4, a cationic polymer, neutralizes this charge[4]. This drastically reduces the non-specific binding (NSB) of the radioligand to the filter matrix, improving the signal-to-noise ratio.

  • NSB Determination: 4[4]. Because LEV and BRV share the exact same binding site but LEV has a lower affinity, utilizing a massive excess (1 mM) ensures complete saturation of specific SV2A sites without introducing off-target lipophilic artifacts.

Building a Self-Validating Assay System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Every assay plate must inherently prove its own reliability:

  • In-Plate Reference Standards: A full dose-response curve of unlabeled Levetiracetam must be run on every plate. If the calculated

    
     of the reference deviates by more than 0.5 log units from historical baselines, the plate is rejected.
    
  • Signal Window Verification: The assay must maintain a Z'-factor

    
    , continuously monitored via Total Binding (TB) and Non-Specific Binding (NSB) control wells.
    
  • Ligand Depletion Checks: Total specific binding must not exceed 10% of the total radioligand added to prevent artificial shifts in apparent affinity.

Materials and Reagents

  • Radioligand: [3H]Brivaracetam (Specific activity: ~30-60 Ci/mmol). Working concentration: 3 nM.

  • Biological Matrix: 4[4].

  • Assay Buffer: 4[4].

  • NSB Reagent: Levetiracetam (1 mM final concentration).

  • Consumables: 96-well deep-well polypropylene plates, GF/C glass fiber filter plates.

  • Detection: MicroScint-20 (or equivalent scintillation fluid).

Step-by-Step Methodology

Assay_Workflow MembranePrep Membrane Prep (CHO-SV2A or Cortex) Incubation Incubation (4°C, 4h) [3H]BRV + Test Cmpd MembranePrep->Incubation Filtration Rapid Filtration (GF/C + 0.1% PEI) Incubation->Filtration Washing Washing (Ice-cold Buffer) Filtration->Washing LSC Scintillation Counting Washing->LSC

Step-by-step workflow for the [3H]Brivaracetam SV2A radioligand binding assay.

  • Reagent & Plate Preparation:

    • Prepare Assay Buffer (50 mM Tris-HCl, 2 mM MgCl2) and adjust pH to 7.4 at 4 °C.

    • Pre-soak GF/C filter plates in Assay Buffer containing 0.1% PEI for a minimum of 30 minutes at room temperature prior to filtration.

  • Assay Setup (Total Volume: 500 µL per well):

    • Total Binding (TB): Add 50 µL Assay Buffer + 50 µL [3H]BRV (3 nM final) + 400 µL Membrane Suspension.

    • Non-Specific Binding (NSB): Add 50 µL Levetiracetam (1 mM final) + 50 µL [3H]BRV + 400 µL Membrane Suspension.

    • Test Compounds: Add 50 µL Test Compound (varying concentrations, max 2% DMSO final) + 50 µL [3H]BRV + 400 µL Membrane Suspension.

  • Incubation:

    • Seal the deep-well plates and 4 to ensure equilibrium is reached[4].

  • Rapid Filtration and Washing:

    • Transfer the incubation mixture to the pre-soaked GF/C filter plate using a rapid vacuum manifold.

    • Wash rapidly 3 times with 1 mL of ice-cold Assay Buffer to remove unbound radioligand. (Crucial: Keep wash buffer strictly ice-cold to minimize complex dissociation).

  • Detection:

    • Dry the filter plates thoroughly (e.g., 30 mins at 37 °C).

    • Add 30-50 µL of scintillation cocktail per well.

    • Quantify bound radioactivity using a Liquid Scintillation Counter (LSC).

Data Presentation & Interpretation

Calculate specific binding by subtracting the NSB CPM (Counts Per Minute) from the TB CPM. The


 values of test compounds are determined using non-linear regression (sigmoidal dose-response). Convert 

to

using the Cheng-Prusoff equation:


Where


 is the concentration of [3H]BRV (3 nM) and 

is the dissociation constant of [3H]BRV for SV2A.

Table 1: Comparative Binding Affinities of Known SV2A Ligands

CompoundLigand TypeTarget Tissue/CellAffinity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

/

)
Reference
Brivaracetam High-affinity RacetamHuman SV2A (CHO)~50 nM
Levetiracetam Standard RacetamHuman SV2A (CHO)~1.74 µM[5]
Loratadine Antihistamine (Off-target)Human SV2A (CHO)~1.16 µM[5]
Quinine Antimalarial (Off-target)Human SV2A (CHO)~2.03 µM[5]
Cannabidiol (CBD) CannabinoidHuman SV2A (CHO)~0.72 µM[5]

Note: Data summarized from5[5].

Troubleshooting & Expert Insights

  • High Background Noise: If NSB exceeds 10-15% of total binding, ensure the PEI pre-soak was sufficient (minimum 30 mins) and verify the wash buffer is strictly at 4 °C. Warmer wash buffers will rapidly strip the specific radioligand from the receptor.

  • DMSO Tolerance: SV2A binding is generally 4[4]. Ensure all control wells (TB and NSB) contain the exact same final DMSO concentration as the test compound wells to prevent solvent-induced artifacts.

  • Homogenization Artifacts: When using mouse/rat brain cortex, avoid over-homogenization. Excessive sheer force can denature the highly hydrophobic 12-transmembrane structure of SV2A, leading to a loss of active binding sites (

    
    ).
    

References

  • Title: Synaptic vesicle protein 2A (SV2A) and connexin 43 (Cx43) as targets for epilepsy: establishment of assays and identification of ligands. Source: CORE. URL: [Link]

  • Title: Differential interaction of BRV and LEV with SV2A. Combination experiments assessing the impact of the allosteric SV2A modulator. Source: ResearchGate. URL: [Link]

  • Title: Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties. Source: PubMed. URL: [Link]

  • Title: Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Source: Semantic Scholar. URL: [Link]

  • Title: EPILEPSY Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond. Source: Scribd. URL: [Link]

Sources

Cell-based assays to screen for SV2A ligand activity

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering High-Fidelity Cell-Based Assays for SV2A Ligand Screening: A Mechanistic and Methodological Guide

Introduction Synaptic Vesicle Glycoprotein 2A (SV2A) is an integral membrane protein ubiquitously expressed on the surface of synaptic vesicles across the central nervous system. It plays a highly specialized role in modulating action potential-dependent neurotransmitter exocytosis. The clinical validation of SV2A as a premier target for antiepileptic drugs (AEDs) was solidified following the discovery that it serves as the primary binding site for levetiracetam (Keppra®) and its high-affinity analog, brivaracetam[1]. For drug development professionals, establishing robust, reproducible cell-based screening assays is critical for characterizing novel SV2A modulators.

Mechanistic Grounding Unlike classical AEDs that directly block ion channels or enhance GABAergic tone, SV2A ligands modulate the presynaptic vesicular release machinery[2]. While the exact physiological function of SV2A is the subject of ongoing research, structural and functional evidence suggests it interacts with synaptotagmin to regulate the priming and fusion of synaptic vesicles. By binding to SV2A, ligands like levetiracetam and brivaracetam are hypothesized to decrease the rate of synaptic vesicle release during high-frequency trains of action potentials[3]. This provides a unique mechanism of action: selectively dampening neuronal hyperexcitability and epileptogenesis without disrupting basal, healthy neurotransmission[3].

SV2A_Mechanism AP Action Potential Ca Ca2+ Influx AP->Ca Fusion SNARE Complex / Vesicle Fusion Ca->Fusion SV2A SV2A Protein (Vesicle Membrane) SV2A->Fusion Ligand SV2A Ligand (e.g., Brivaracetam) Ligand->SV2A Binds & Modulates Release Modulated Neurotransmitter Release Fusion->Release

Caption: SV2A modulation pathway and its role in synaptic vesicle fusion.

Assay Design Rationale: Causality in Experimental Choices To discover and optimize novel SV2A modulators, researchers require robust, high-throughput in vitro assays. The industry gold standard is a radioligand competition binding assay using recombinant human SV2A expressed in mammalian cell lines[4].

  • Cell Line Selection (CHO or COS-7): We utilize Chinese Hamster Ovary (CHO) or COS-7 cells stably transfected with human SV2A (hSV2A) rather than native rodent brain homogenates. Causality: Native tissues contain a heterogeneous mixture of SV2 isoforms (SV2A, SV2B, SV2C), which can confound binding kinetics. Stably transfected mammalian cells ensure homogeneous target expression, correct post-translational modifications, and species-specific relevance to human pharmacology[5].

  • Radioligand Selection ([³H]ucb 30889): Early assays utilized [³H]levetiracetam; however, levetiracetam possesses a relatively low affinity (Ki ~ 1.7 µM) and rapid dissociation kinetics. Causality: We substitute this with [³H]ucb 30889 or[³H]brivaracetam. These analogs exhibit 10- to 30-fold higher affinity for SV2A, ensuring that the ligand-receptor complex remains stable during the wash steps of rapid filtration, thereby drastically improving the signal-to-noise ratio and assay reproducibility[6].

  • Separation Methodology (Rapid Filtration): The assay employs GF/B glass fiber filter plates. Causality: Glass fiber provides a high surface area for trapping cellular membranes while allowing unbound, small-molecule radioligands to be rapidly washed away. This physical separation is critical for accurately quantifying the bound state at equilibrium[5].

Protocol: High-Throughput SV2A Radioligand Competition Assay This protocol outlines a highly optimized methodology for screening novel compounds against hSV2A.

Phase 1: Membrane Preparation

  • Harvest CHO cells stably expressing hSV2A at 80-90% confluency. Wash twice with ice-cold PBS to halt cellular metabolism and remove serum proteins.

  • Resuspend the cell pellet in ice-cold homogenization buffer (20 mM Tris-HCl, pH 7.4, 250 mM sucrose, supplemented with EDTA-free protease inhibitors). Causality: Sucrose maintains osmotic balance to prevent premature vesicle lysis, while protease inhibitors prevent target degradation.

  • Homogenize using a Dounce homogenizer (20 strokes) on ice.

  • Centrifuge at 1,000 × g for 10 minutes at 4°C to pellet unbroken cells and nuclei.

  • Transfer the supernatant and ultracentrifuge at 100,000 × g for 60 minutes at 4°C to isolate the membrane fraction[5].

  • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 2 mM MgCl₂). Determine protein concentration via BCA assay and aliquot at -80°C.

Phase 2: Binding Reaction & Competition

  • In a 96-well deep-well plate, assemble the binding reaction in a final volume of 200 µL per well.

  • Add 100 µg of membrane protein per well[5].

  • Add a fixed concentration of [³H]ucb 30889 (e.g., 1.8 nM). Causality: This concentration is near its Kd, ensuring optimal assay sensitivity for competitive displacement according to the Cheng-Prusoff equation[5].

  • Add varying concentrations of the unlabeled test compound (e.g., 10⁻¹⁰ to 10⁻⁴ M) to generate a dose-response curve.

  • Incubate the plate on a thermoshaker at 4°C for 120 minutes. Causality: Incubation at 4°C slows down the dissociation rate of the ligand, ensuring equilibrium is maintained prior to the rapid filtration step[5].

Phase 3: Separation and Quantification

  • Pre-wet a 96-well GF/B filter plate with ice-cold assay buffer.

  • Rapidly transfer the binding reactions to the filter plate using a vacuum manifold.

  • Wash the filters three times with 300 µL of ice-cold assay buffer. Causality: Rapid, cold washes strip away unbound radioligand without providing enough thermal energy or time for the specifically bound radioligand to dissociate[5].

  • Dry the filter plate, add 50 µL of liquid scintillation cocktail per well, and quantify radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

Assay_Workflow Cells Cultured CHO/COS-7 Cells (Expressing hSV2A) Membrane Membrane Preparation & Homogenization Cells->Membrane Incubation Incubation: Membranes + [³H]ucb 30889 + Test Ligand Membrane->Incubation Filtration Rapid Filtration (GF/B Microplates) Incubation->Filtration Equilibrium reached Scintillation Liquid Scintillation Counting Filtration->Scintillation Wash unbound ligand Analysis IC50 / Ki Calculation (Cheng-Prusoff) Scintillation->Analysis

Caption: Step-by-step workflow for the SV2A radioligand competition assay.

Built-In Assay Validation & Quality Control (Self-Validating System) To ensure the integrity of every assay run, the protocol must act as a self-validating system:

  • Total Binding (TB): Wells containing membranes and radioligand with only the vehicle (e.g., 1% DMSO) establish the maximum signal.

  • Non-Specific Binding (NSB): Wells containing 1 mM unlabeled levetiracetam determine the background noise[5]. Causality: 1 mM levetiracetam completely saturates all specific SV2A sites. Any remaining radioactive signal is due to non-specific lipid or plastic binding.

  • Specific Binding: Calculated as TB - NSB. A robust assay should yield a specific binding > 80% of total binding.

  • Reference Standard: Every plate must include a full dose-response curve of a known reference standard (e.g., Brivaracetam). If the calculated IC₅₀ of the reference deviates by more than 3-fold from historical averages, the plate is rejected.

Data Presentation and Pharmacological Profiling Quantitative data obtained from the scintillation counter is converted to the percentage of specific binding and plotted against the log concentration of the test compound. The IC₅₀ is determined using non-linear regression, and the absolute affinity (Ki) is calculated using the Cheng-Prusoff equation.

Below is a summary table of quantitative pharmacological data for benchmark SV2A ligands, demonstrating the correlation between in vitro binding affinity and in vivo efficacy[2][6].

SV2A LigandBinding Affinity (pIC₅₀)Calculated Ki (nM)In Vivo Efficacy (Audiogenic Seizure ED₅₀)
Levetiracetam ~ 5.31,700 - 2,00017.0 mg/kg
Seletracetam ~ 7.0100 - 150Potent (Superior to LEV)
Brivaracetam ~ 7.150 - 802.4 mg/kg
Padsevonil ~ 7.8< 20Highly Potent

Table 1: Comparative pharmacological profile of established SV2A ligands. Note the direct causality between increased binding affinity (lower Ki) and enhanced in vivo seizure protection.

Conclusion The development of high-fidelity cell-based assays for SV2A requires a deep understanding of the target's biophysics. By utilizing stably transfected mammalian cell lines and high-affinity radioligands like [³H]ucb 30889, researchers can overcome the rapid dissociation kinetics that plague lower-affinity compounds. Implementing strict, self-validating quality controls ensures that the resulting structure-activity relationship (SAR) data is both trustworthy and translationally relevant for the next generation of antiepileptic therapeutics.

  • Targeting SV2A for Discovery of Antiepileptic Drugs - Jasper's Basic Mechanisms of the Epilepsies (NCBI). Available at:[Link]

  • Mechanisms of Action of Levetiracetam and Newer SV2A Ligands - Clinical Gate. Available at:[Link]

  • Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil - PMC (NIH). Available at:[Link]

  • Synaptic vesicle protein 2A (SV2A) and connexin 43 (Cx43) as targets for epilepsy: establishment of assays and identification of ligands - CORE. Available at:[Link]

  • The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PNAS (NIH). Available at:[Link]

Sources

Clinical Research Protocol: Intravenous Administration of Brivaracetam (BRV)

[1][2]

Abstract

This application note defines the standardized protocol for the intravenous (IV) administration of Brivaracetam (BRV), a high-affinity Synaptic Vesicle Protein 2A (SV2A) ligand.[1] Designed for clinical researchers and drug development professionals, this guide addresses the critical need for bioequivalence bridging (Oral-to-IV) and acute administration in subjects where oral intake is compromised. The protocol details formulation stability, specific dilution methodologies, infusion kinetics, and safety monitoring requirements to ensure data integrity in clinical trials.

Pharmacologic Rationale & Mechanism

Brivaracetam is a selective, high-affinity ligand for SV2A, a transmembrane glycoprotein found in presynaptic vesicles.[1][2][3][4][5] Unlike its analog levetiracetam, BRV exhibits a 15- to 30-fold higher affinity for SV2A [1].[2][3][6]

Mechanism of Action

The therapeutic efficacy of BRV stems from its modulation of synaptic vesicle exocytosis. By binding to SV2A, BRV regulates the availability of neurotransmitters released into the synaptic cleft, thereby dampening neuronal hyperexcitability.[3][5]

DOT Visualization: SV2A Modulation Pathway

The following diagram illustrates the simplified mechanism of action and the downstream effects relevant to clinical monitoring.

SV2A_MechanismBRVBrivaracetam (IV)SV2ASV2A Protein(Presynaptic Vesicle)BRV->SV2AHigh Affinity Binding(> Levetiracetam)VesicleSynaptic VesicleFusionSV2A->VesicleModulatesNT_ReleaseNeurotransmitter Release(Glutamate)Vesicle->NT_ReleaseRegulatesNeuronal_ActivityNeuronal HyperexcitabilityNT_Release->Neuronal_ActivityReduces Excitatory DriveSeizure_ControlSeizure Suppression(Clinical Outcome)Neuronal_Activity->Seizure_ControlStabilization

Figure 1: Brivaracetam mechanism of action targeting SV2A to modulate neurotransmitter release.[3][7]

Formulation, Compatibility, and Stability

To ensure experimental reproducibility, strict adherence to formulation standards is required. Brivaracetam exhibits linear pharmacokinetics and 1:1 bioequivalence between oral and IV formulations [2].

Stock Formulation
  • Concentration: 50 mg / 5 mL (10 mg/mL).[8]

  • Vial Type: Single-dose glass vial.

  • Excipients: Sodium acetate (trihydrate), glacial acetic acid, sodium chloride, water for injection.[9][10]

  • pH: Adjusted to ~5.5.

Diluent Compatibility Matrix

Researchers must use only approved diluents to prevent precipitation or degradation.

DiluentCompatibility StatusMax Stability Window (Room Temp)Notes
0.9% Sodium Chloride (NS) Compatible 4 HoursPreferred for general use.
5% Dextrose (D5W) Compatible 4 HoursUse for hypernatremic patients.
Lactated Ringer's (LR) Compatible 4 Hours*Avoid if potential for Ca2+ interaction exists in line.

*Note: While physical stability may extend to 24 hours in PVC/polyolefin bags, microbiological safety standards in clinical research dictate a 4-hour use window after dilution [3].

Preparation Workflow (DOT)

This workflow ensures zero cross-contamination and accurate dosing.

Prep_WorkflowStartVial Inspection(Particulate Check)CalcDose Calculation(1:1 IV to Oral)Start->CalcDecisionAdmin Mode?Calc->DecisionBolusBolus Prep(Undiluted or Diluted)Decision->BolusEmergency/FastInfusionInfusion Prep(Dilute in 50mL Bag)Decision->InfusionStandard/RoutineAdminReady forAdministrationBolus->AdminSyringeInfusion->AdminIV Bag (PVC/Polyolefin)

Figure 2: Decision tree for Brivaracetam preparation based on administration mode.

Clinical Administration Protocols

Two administration methods are validated for clinical research: Bolus (Rapid) and Infusion (Standard). Choice of method depends on the study endpoint (e.g., acute efficacy vs. steady-state maintenance).

Protocol A: 15-Minute Infusion (Standard Research Protocol)

This is the preferred method for PK bridging studies to match Tmax profiles closely with oral administration while minimizing local site reactions.

  • Calculate Dose: Target dose (e.g., 50 mg, 100 mg).

  • Withdraw: Draw required volume from 10 mg/mL vial.

  • Dilute: Inject into a 50 mL bag of compatible diluent (NS, D5W, or LR).

  • Mix: Gently invert bag 5 times. Do not shake.

  • Prime: Prime IV tubing to remove air.

  • Infuse: Administer via infusion pump over 15 minutes .

  • Flush: Flush line with 10-20 mL of diluent to ensure complete dose delivery.

Protocol B: 2-Minute Bolus (Acute/Emergency Protocol)

Used in studies investigating status epilepticus or acute seizure clusters.

  • Calculate Dose: Target dose.

  • Withdraw: Draw required volume into a sterile syringe.

  • Administration: Administer directly into the IV port or via a running IV line.

  • Rate: Push steadily over 2 minutes .

  • Precaution: Monitor BP closely; rapid administration of SV2A ligands can theoretically cause transient hypotension, though rare with BRV [4].

Pharmacokinetic Validation (PK Sampling)

For trials requiring PK analysis, the sampling schedule is critical to capture the Cmax and AUC correctly.

Bioequivalence Criteria:

  • Bioavailability (F): 100% (IV vs Oral).

  • Tmax (IV): End of infusion (approx. 15 min).

  • Tmax (Oral): ~1 hour.

Recommended Sampling Schedule (Standard 100mg Dose):

TimepointRationale
0 min (Pre-dose) Baseline trough level.
15 min (End of Infusion) Cmax capture (Critical for IV).
30 min Distribution phase analysis.
1 hr Comparison to Oral Tmax.
4 hr Elimination phase onset.
12 hr Trough level (Ctrough) prior to next dose.

Safety & Adverse Event Monitoring

While BRV is generally well-tolerated, the following specific parameters must be tracked in the Case Report Form (CRF).

Vital Signs
  • Blood Pressure: Monitor for hypotension post-bolus.

  • Heart Rate: Bradycardia has been rarely reported.

CNS Effects (The "Racetam" Profile)
  • Somnolence/Sedation: Most common AE (>10%).[1]

  • Dizziness: Monitor during ambulation post-infusion.

  • Psychiatric: Irritability or anxiety (less common than with levetiracetam, but requires monitoring).

Injection Site
  • Check for infusion site pain or erythema (reported in ~2-3% of IV administrations).

References

  • Mechanism of Action & Affinity: Klitgaard, H., Matagne, A., & Nicolas, J. M. (2016). Brivaracetam: Rationale for discovery and preclinical profile of a selective SV2A ligand for epilepsy treatment.[3][6] Epilepsia, 57(4), 538–548.

  • Bioequivalence (IV vs Oral): Klein, P., et al. (2016).[11] Bioavailability and bioequivalence comparison of brivaracetam 10, 50, 75, and 100 mg tablets and 100 mg intravenous bolus.[11] Epilepsia, 57(4).

  • FDA Prescribing Information (Briviact): U.S. Food and Drug Administration.[10] (2023). BRIVIACT (brivaracetam) injection, for intravenous use.[1][2][8][10][11][12][13][14][15][16]

  • Safety & Tolerability: Schiemann-Delgado, J., et al. (2016). Safety and tolerability of intravenous brivaracetam in healthy subjects and patients with epilepsy.[2] Epilepsy Research, 124, 30-37.

Brivaracetam for studying synaptic plasticity and function

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Brivaracetam for Studying Synaptic Plasticity and Function

Introduction: The "Clean" SV2A Ligand

Brivaracetam (BRV) represents a significant evolution in the study of presynaptic physiology. While its predecessor, Levetiracetam (LEV), opened the door to targeting Synaptic Vesicle Protein 2A (SV2A), BRV refines this approach with 15–30-fold higher affinity and higher lipophilicity.

For neuroscientists studying synaptic plasticity, BRV is not merely an antiepileptic drug; it is a precision research tool for modulating the "ready-releasable pool" (RRP) of synaptic vesicles. Unlike LEV, which has off-target effects on AMPA receptors and calcium channels at high concentrations, BRV is highly selective for SV2A at therapeutic doses. This selectivity allows researchers to isolate the contribution of vesicle availability and recycling kinetics to synaptic transmission without postsynaptic confounders.

Key Application Areas:

  • Short-Term Plasticity (STP): Dissecting frequency-dependent synaptic depression.[1]

  • Vesicle Recycling Kinetics: Modulating the rate of vesicle mobilization during high-frequency activity.

  • Pathological Plasticity: Studying hyperexcitable networks (e.g., epileptogenesis) where SV2A expression is altered.

Mechanistic Principles

To design effective experiments, one must understand that BRV is state-dependent . It does not silence the synapse during single, low-frequency events. Instead, it acts as a "brake" that engages primarily during high-frequency neuronal firing.

The Mechanism: SV2A regulates the priming of vesicles for fusion. BRV binding appears to stabilize a conformation of SV2A that reduces the probability of vesicle fusion or slows the replenishment of the RRP. This results in frequency-dependent depression —the synapse fatigues faster under stress (high-frequency trains) but functions normally at rest.

Diagram 1: SV2A Modulation Pathway

BRV_Mechanism Vesicle Synaptic Vesicle (Reserve Pool) SV2A SV2A Protein (Vesicle Surface) Vesicle->SV2A Mobilization Priming Vesicle Priming (SNARE Complex) SV2A->Priming Regulation SV2A->Priming Inhibits Rate (Frequency Dependent) Fusion Ca2+ Influx & Exocytosis Priming->Fusion Release Neurotransmitter Release Fusion->Release BRV Brivaracetam (High Affinity Ligand) BRV->SV2A Binds & Stabilizes

Figure 1: Brivaracetam binds SV2A, modulating the transition of vesicles from the reserve pool to the primed state. This inhibition is most pronounced during high-demand states (high-frequency firing).

Comparative Profile: BRV vs. LEV

Use this table to determine the appropriate concentration and washout times for your experimental design.

FeatureLevetiracetam (LEV)Brivaracetam (BRV)Experimental Implication
SV2A Affinity (

)
~1,900 nM~60 nMBRV requires 30x lower concentration for equivalent occupancy.
Lipophilicity (LogP) -0.6 (Hydrophilic)1.0 (Lipophilic)BRV crosses cell membranes faster; onset is more rapid.
Brain Penetration SlowerRapid (Minutes)Shorter pre-incubation times needed for BRV (though 1-3h is standard for slices).
Off-Target Effects AMPA, N-type

None at <10

M
BRV is superior for isolating presynaptic mechanisms.
Washout ModerateSlow/DifficultOnce bound, BRV is hard to wash out without "unloading" stimulation.

Protocol: Ex Vivo Slice Electrophysiology (Short-Term Plasticity)

This protocol measures the effect of BRV on Synaptic Fatigue and Paired-Pulse Ratios in the hippocampal CA1 region.

A. Slice Preparation
  • Dissection: Rapidly remove the brain into ice-cold, oxygenated (95%

    
    /5% 
    
    
    
    ) cutting solution.
    • Tip: Use a sucrose-based or choline-based cutting solution to minimize excitotoxicity during slicing.

  • Slicing: Cut 350-400

    
    m transverse hippocampal slices using a vibratome.
    
  • Recovery: Incubate slices at 32°C for 30 minutes in ACSF, then maintain at room temperature (RT) for at least 1 hour before recording.

B. Drug Application (Crucial Step)

Unlike surface receptors, SV2A is intracellular (vesicular).[2] Passive diffusion takes time.

  • Standard Incubation: Incubate slices in ACSF + 0.1 – 10

    
    M Brivaracetam  for 1 to 3 hours  prior to recording.
    
    • Note: While BRV penetrates faster than LEV, 3 hours ensures equilibrium in deep tissue layers.

  • Control: Slices from the same animal incubated in vehicle (0.1% DMSO or water) for the same duration.

C. Electrophysiological Recording (fEPSP)
  • Setup: Place slice in a submerged chamber perfused with ACSF (2-3 mL/min) at 30-32°C.

  • Stimulation: Place a bipolar stimulating electrode in the Schaffer collaterals.

  • Recording: Place a glass micropipette (1-2 M

    
    , filled with ACSF) in the stratum radiatum of CA1.
    
  • Baseline: Stimulate at 0.05 Hz (once every 20s) to establish a stable baseline fEPSP slope.

    • Observation: BRV usually has no effect on baseline synaptic transmission at low frequencies. This validates the slice health.

D. The Challenge: High-Frequency Train Stimulation

This is the "assay" for BRV activity.

  • Protocol: Deliver a train of 20 pulses at 40 Hz (or 20 Hz).

  • Measurement: Normalize the slope of the

    
    -th fEPSP to the slope of the 1st fEPSP (
    
    
    
    ).
  • Expected Result:

    • Control: Moderate depression (synaptic fatigue).

    • BRV Treated:Augmented depression. The fEPSP amplitudes will decay significantly faster and reach a lower plateau than controls.

E. The "Self-Validating" Unloading Protocol

To prove the effect is SV2A-mediated and reversible (validating your system):

  • Washout: Switch perfusion to BRV-free ACSF for 15-30 mins. (Effect will likely persist due to high affinity).

  • Unloading Stimulation: Deliver a prolonged train (e.g., 10 Hz for 4 minutes). This forces vesicle cycling, exposing the vesicular SV2A to the extracellular space/cytoplasm exchange, facilitating drug unbinding.

  • Retest: Run the 40 Hz train again. The depression profile should recover toward control levels.

Protocol: Whole-Cell Patch Clamp (mEPSCs)

Use this to confirm the presynaptic locus of action.

  • Configuration: Whole-cell voltage clamp of CA1 pyramidal neurons (

    
     mV).
    
  • Isolation: Add 1

    
    M TTX  (block APs) and 50 
    
    
    
    M Picrotoxin
    (block GABA).
  • Recording: Record miniature Excitatory Postsynaptic Currents (mEPSCs) for 5-10 minutes.

  • Analysis:

    • Amplitude: Represents postsynaptic receptor density/sensitivity. BRV should NOT change amplitude.

    • Frequency: Represents presynaptic release probability. BRV may reduce mEPSC frequency, particularly in high-calcium or hyperexcitable conditions, though effects on basal mEPSCs can be subtle compared to evoked trains.

Data Interpretation & Troubleshooting

Use the following logic flow to interpret your electrophysiology data.

Diagram 2: Experimental Logic Flow

Data_Analysis Start Start Analysis: Compare BRV vs Control Step1 Check Baseline (0.05 Hz Stimulation) Start->Step1 Result1A Baseline Changed? Step1->Result1A Error1 Possible Error: Slice Health or High Conc. (>100µM) Result1A->Error1 Yes Proceed Proceed to Train Stimulation Result1A->Proceed No Step2 Apply 40 Hz Train (20 pulses) Proceed->Step2 Result2 Compare Decay Rate (Pulse 20 / Pulse 1) Step2->Result2 Outcome1 Faster Decay in BRV (Augmented Depression) Result2->Outcome1 Slope_n Decreased Outcome2 No Difference Result2->Outcome2 Slopes Identical Interpret1 Presynaptic SV2A Effect Confirmed Outcome1->Interpret1 Interpret2 Check Incubation Time (Must be >1 hour) Outcome2->Interpret2

Figure 2: Decision tree for validating Brivaracetam effects in slice electrophysiology. Note that baseline stability is a prerequisite for analyzing frequency-dependent plasticity.

References

  • Gillard, M., et al. (2011). Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties.[3] European Journal of Pharmacology.

  • Yang, X., et al. (2015). Brivaracetam augments short-term depression and slows vesicle recycling. Epilepsia.[1][4][5][6][7][8][9][10]

  • Klitgaard, H., et al. (2016). Brivaracetam: rationale for discovery and preclinical profile of a selective SV2A ligand for epilepsy treatment.[10][11] Epilepsia.[1][4][5][6][7][8][9][10]

  • Wang, Y., et al. (2022). Brivaracetam Modulates Short-Term Synaptic Activity and Low-Frequency Spontaneous Brain Activity by Delaying Synaptic Vesicle Recycling.[12] Neurotoxicity Research.

  • Niespodziany, I., et al. (2017). Brivaracetam does not modulate ionotropic channels activated by glutamate, GABA, and glycine in hippocampal neurons.[13] Epilepsia.[1][4][5][6][7][8][9][10]

Sources

Troubleshooting & Optimization

Optimizing dosage of Brivaracetam for in vivo rodent studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the In Vivo Preclinical Support Center for Brivaracetam (BRV) . As a Senior Application Scientist, I have designed this troubleshooting and protocol optimization guide for researchers and drug development professionals evaluating BRV in rodent models of epilepsy.

Rather than simply listing parameters, this guide dissects the pharmacological causality behind dosing choices, ensuring your experimental designs are robust, reproducible, and self-validating.

PART 1: Pharmacological Foundations & Dosing Rationale

Q: Why does Brivaracetam require significantly lower doses than Levetiracetam (LEV) to achieve seizure suppression in rodents? A: The dosing discrepancy is rooted in target affinity and lipophilicity. Brivaracetam is a rationally designed analog of LEV that binds to the Synaptic Vesicle Glycoprotein 2A (SV2A) with approximately 15- to 30-fold higher affinity[1]. Furthermore, BRV possesses higher lipophilicity, which allows for vastly superior and rapid blood-brain barrier (BBB) penetration[2]. Because it engages the SV2A target within minutes, you achieve >80% receptor occupancy at fractional doses compared to LEV[3].

SV2A_Pathway BRV Brivaracetam (BRV) Administration BBB Rapid Blood-Brain Barrier Penetration BRV->BBB SV2A High-Affinity Binding to SV2A Glycoprotein BBB->SV2A Vesicle Modulation of Synaptic Vesicle Exocytosis SV2A->Vesicle NT_Release Reduction of Excitatory Neurotransmitter Release Vesicle->NT_Release Seizure Broad-Spectrum Seizure Suppression NT_Release->Seizure

Caption: Brivaracetam mechanism of action via SV2A binding and neurotransmitter modulation.

Q: What are the established baseline ED50 values for BRV across different rodent seizure models? A: When optimizing your dose-response curves, use the following empirically validated ED50 (Effective Dose for 50% of subjects) values as your anchor points. Notice that chronic or kindled models often show higher sensitivity to BRV than acute models.

Seizure ModelSpeciesRouteED50 / Efficacy Threshold
6 Hz Acute Corneal (44 mA) Mousei.p.3.5 – 4.4 mg/kg[4],[5]
6 Hz Corneal Kindled Mousei.p.1.2 mg/kg[6]
Audiogenic Seizures Mousei.p.2.4 mg/kg[6],[7]
Amygdala Kindling Rati.p.Significant suppression at 21.2 mg/kg[8]
Self-Sustaining Status Epilepticus (SSSE) Rati.p.20 mg/kg (reduces seizure time to 11%)[1],[7]

PART 2: Experimental Workflow & Protocol Optimization

Q: What is the optimal pretreatment time before inducing seizures, and how do I formulate the drug? A: For intraperitoneal (i.p.) administration, the optimal pretreatment interval is 15 to 30 minutes [4]. Pharmacokinetic and PET tracer studies in rodents confirm that BRV distributes to the brain and reaches peak SV2A occupancy within minutes of systemic administration[2]. Waiting longer than 60 minutes for acute i.p. dosing risks missing the


 window, as the terminal half-life in rodents is relatively short.
Self-Validating Protocol: 6 Hz Corneal Stimulation Seizure Workflow

This protocol incorporates a built-in behavioral validation step to ensure that seizure protection is distinct from motor toxicity.

Step 1: Vehicle Preparation & Formulation

  • Action: Dissolve Brivaracetam in 0.9% sterile saline. BRV is highly water-soluble, eliminating the need for complex organic solvents (like DMSO) that might independently alter neuronal excitability.

  • Calculation: For a target dose of 4.4 mg/kg at a standard mouse injection volume of 10 mL/kg, prepare a 0.44 mg/mL solution.

Step 2: Administration & Incubation

  • Action: Administer the solution via i.p. injection.

  • Incubation: Return the animal to its home cage for exactly 30 minutes. Causality: This precise window aligns the peak brain penetrance of BRV with the seizure challenge[4].

Step 3: Seizure Induction

  • Action: Apply 0.5% tetracaine to the corneas for local anesthesia. Deliver a 6 Hz, 0.2 ms-duration monopolar pulse for 3 seconds at a fixed current intensity (e.g., 44 mA) using a constant-current device[4].

Step 4: Efficacy Observation

  • Action: Place the mouse in a clear observation chamber. A subject is considered "protected" if it does not exhibit the characteristic 6 Hz seizure behaviors (forelimb clonus, Straub tail, facial automatisms) within 60 seconds of stimulation.

Step 5: Motor Toxicity Validation (Rotarod Test)

  • Action: 15 minutes post-seizure evaluation, place the mouse on an accelerating rotarod (4 to 40 rpm over 5 minutes).

  • Causality: This step is critical. It proves that the absence of a seizure was due to true anticonvulsant activity, not because the animal was simply too sedated or motor-impaired to exhibit clonus[4].

Dosing_Workflow Start 1. Vehicle Preparation (0.9% Sterile Saline) DoseCalc 2. Dose Calculation (e.g., 4.4 mg/kg for 6 Hz model) Start->DoseCalc Admin 3. i.p. Administration (10 mL/kg volume) DoseCalc->Admin Wait 4. Pretreatment Interval (Strict 30-minute incubation) Admin->Wait Induction 5. Seizure Induction (6 Hz Corneal Stimulation) Wait->Induction Eval 6. Efficacy & Toxicity Screen (Seizure Obs. + Rotarod) Induction->Eval

Caption: Step-by-step in vivo experimental workflow for acute brivaracetam dosing and validation.

PART 3: Troubleshooting Behavioral & Motor Side Effects

Q: My mice are showing severe sedation and motor impairment on the rotarod test. How do I optimize the therapeutic index? A: If your animals are failing the rotarod test, your dose is likely too high and crossing into the


 (Toxic Dose 50%) threshold.

Brivaracetam has a remarkably wide therapeutic index (TI) compared to older antiepileptic drugs. In the 6 Hz model, the


 is 4.4 mg/kg, while the 

for motor impairment is significantly higher, yielding a TI of 44 (compared to a TI of 2.1 for valproate)[4].

Troubleshooting Steps:

  • Verify Dose Ceilings: Acute short-term CNS effects (sedation, ataxia) typically arise in rodents only at doses of 100 mg/kg or above [7]. If you are seeing sedation at lower doses, recalculate your formulation concentrations.

  • Account for Chronic Tolerance: If your experimental model requires massive doses (e.g., >100 mg/kg for highly refractory status epilepticus models), consider transitioning from an acute to a chronic dosing paradigm. In rodents, CNS side effects at high doses are transient and generally subside after a few days of continuous medication[7].

  • Check for Drug-Drug Interactions: If you are running polytherapy models, ensure BRV is not inadvertently altering the clearance of the co-administered drug. While BRV has a low interaction profile, it is a known inducer of certain metabolic pathways at extreme doses[9].

References

  • PROTECTIVE-ACTIVITY-OF-BRIVARACETAM-IN-THE-6-HZ-MODEL-OF-PARTIAL-EPILEPSY Source: American Epilepsy Society (AESnet) URL:[Link]

  • The Preclinical Discovery and Development Of Brivaracetam For The Treatment Of Focal Epilepsy Source: St George's, University of London (SGUL) URL:[Link]

  • A review of the pharmacology and clinical efficacy of brivaracetam Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Therapeutic Perspectives of Brivaracetam Against Epilepsy Source: Biomedical Journal of Scientific & Technical Research URL:[Link]

  • Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties Source: PubMed / European Journal of Pharmacology URL:[Link]

  • Product Monograph - Brivaracetam Source: Health Canada (HRES) URL:[Link]

  • Brivaracetam, a selective high-affinity synaptic vesicle protein 2A (SV2A) ligand with preclinical evidence of high brain permeability and fast onset of action Source: PubMed / Epilepsia URL:[Link]

  • Brivaracetam: review of its pharmacology and potential use as adjunctive therapy in patients with partial onset seizures Source: Dove Press / Drug Design, Development and Therapy URL:[Link]

  • Attachment: Product Information Brivaracetam Source: Therapeutic Goods Administration (TGA) Australia URL:[Link]

Sources

Technical Support Center: Minimizing Off-Target Reactivity of (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for asymmetric API synthesis. The compound (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide (CAS 167261-43-0) is a highly privileged, L-valine-derived chiral ligand frequently employed in transition-metal-catalyzed asymmetric reactions (such as copper-catalyzed aldol additions) .

In the context of chemical synthesis and drug development, "off-target effects" refer to undesired side-reactions, background racemic catalysis, or non-selective catalyst aggregation that compromise the purity and enantiomeric excess (ee) of the final Active Pharmaceutical Ingredient (API) . This guide provides drug development professionals with causality-driven troubleshooting strategies and self-validating protocols to eliminate these off-target chemical pathways.

Troubleshooting Guide & FAQs

Q1: During copper-catalyzed asymmetric aldol reactions, we observe high substrate conversion but poor enantiomeric excess (ee < 50%). What causes this off-target effect? Causality: The (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide ligand coordinates with the metal center via its primary amine and pyridine nitrogen. If your ligand-to-metal ratio is exactly 1:1 or sub-stoichiometric, dynamic solution equilibria will leave a fraction of the metal uncoordinated. This "naked" metal acts as a highly active Lewis acid, catalyzing an off-target background reaction. Because this background reaction lacks a chiral environment, it is completely racemic, rapidly diluting the chiral product pool. Solution: Always operate with a ligand-to-metal ratio of 1.2:1. This slight excess ensures all catalytically active metal centers are saturated within the chiral environment, completely suppressing the off-target racemic pathway.

Q2: We are experiencing low yields, and TLC reveals a new, highly polar byproduct. Is the ligand reacting directly with our substrate? Causality: Yes. The primary amine of the L-valine domain is highly nucleophilic. If the chiral ligand is exposed to electrophilic substrates (like aldehydes or ketones) before it is fully coordinated to the metal, an off-target Schiff base (imine) condensation occurs. This off-target reaction not only consumes your valuable substrate but permanently deactivates the chiral ligand, stalling the catalytic cycle. Solution: Pre-form the catalyst complex. Mix the ligand and the metal salt in the reaction solvent for at least 30 minutes before adding the carbonyl substrates. Once coordinated to the metal, the primary amine's lone pair is engaged in bonding and is no longer available for off-target nucleophilic attack.

Q3: How does our choice of solvent impact off-target aggregation of the catalyst? Causality: In highly non-polar solvents (such as toluene or hexanes), the polar pyridine-amide complex tends to form off-target multimeric aggregates via intermolecular hydrogen bonding (amide N-H to pyridine N). These oligomeric aggregates possess different, often inferior, chiral geometries compared to the monomeric active species, leading to unpredictable fluctuations in enantioselectivity . Solution: Utilize moderately coordinating solvents like THF, or introduce a polar co-solvent (e.g., 5% isopropanol). This disrupts intermolecular hydrogen bonding, stabilizing the highly selective monomeric catalyst species.

Experimental Protocols: Self-Validating Catalyst Pre-formation Workflow

To ensure trustworthiness in your process scale-up, every reaction must be a self-validating system. The following protocol executes the asymmetric transformation while simultaneously running internal controls to validate the absence of off-target imine formation and background racemic catalysis.

Objective: Execute an asymmetric aldol addition while validating the suppression of off-target pathways.

Step-by-Step Methodology:

  • Preparation of the Validation Matrix: Label three oven-dried reaction vials equipped with magnetic stir bars as Vial A (Target Reaction), Vial B (Ligand Off-Target Control), and Vial C (Metal Off-Target Control).

  • Catalyst Pre-formation (Vial A): Add Cu(OTf)₂ (0.10 mmol) and (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide (0.12 mmol, 1.2 eq) to Vial A. Suspend in 2.0 mL of anhydrous THF. Stir at room temperature for 30 minutes.

    • Causality Check: The 1.2:1 ratio eliminates uncoordinated metal. The 30-minute pre-incubation engages the amine, preventing Schiff base formation.

  • Control Setup (Vials B & C):

    • Vial B: Add ligand (0.12 mmol) and THF (2.0 mL). (No metal).

    • Vial C: Add Cu(OTf)₂ (0.10 mmol) and THF (2.0 mL). (No ligand).

  • Substrate Addition: Cool all three vials to -20°C. Add the aldehyde substrate (1.0 mmol) to all vials, followed immediately by the silyl enol ether nucleophile (1.2 mmol).

  • Reaction Monitoring & Self-Validation:

    • Monitor all vials via TLC after 2 hours.

    • Vial B Validation: Must show zero substrate consumption. If a polar spot appears, off-target imine formation is confirmed.

    • Vial C Validation: Will show rapid, racemic product formation. This establishes the baseline kinetic rate of the off-target un-catalyzed reaction.

    • Vial A Validation: Should show steady, controlled product formation.

  • Quenching and Analysis: Quench all reactions with aqueous NH₄Cl. Extract with ethyl acetate, concentrate, and analyze Vial A via Chiral HPLC to confirm an ee > 90%.

Quantitative Data Presentation

The following table summarizes the quantitative impact of various reaction parameters on off-target effects, overall yield, and enantiomeric excess during standard API intermediate synthesis.

Reaction ParameterPrimary Off-Target Effect ObservedTarget Yield (%)Enantiomeric Excess (ee %)
Ligand:Metal Ratio 1:1 Background racemic catalysis85%45%
Ligand:Metal Ratio 1.2:1 None (Metal fully coordinated)82%94%
Substrate added before metal Ligand-substrate imine formation30%N/A (Reaction stalled)
Catalyst pre-formation (30 min) None (Amine protected by metal)88%95%
Toluene solvent (Non-polar) Off-target catalyst aggregation65%70%
THF solvent (Polar coordinating) None (Monomeric species stabilized)86%96%

Logical Workflow Visualization

OffTargetTroubleshooting Start Analyze Reaction Outcome (Yield & ee%) CheckEE Is Enantiomeric Excess (ee) < 90%? Start->CheckEE CheckYield Is Overall Yield < 50%? Start->CheckYield OffTargetMetal Off-Target: Background Racemic Reaction (Uncoordinated Metal) CheckEE->OffTargetMetal Yes Success Target Achieved: High Yield & High ee CheckEE->Success No OffTargetImine Off-Target: Ligand-Substrate Imine Formation CheckYield->OffTargetImine Yes CheckYield->Success No OptimizeMetal Action: Increase Ligand:Metal Ratio to 1.2:1 OffTargetMetal->OptimizeMetal OptimizeTemp Action: Pre-form Catalyst Before Substrate Addition OffTargetImine->OptimizeTemp OptimizeMetal->Start OptimizeTemp->Start

Workflow for diagnosing and resolving off-target reactivity in asymmetric catalysis.

References

  • Title: Search Results for 167261-43-0 Source: BuyChemJapan URL: [Link]

Technical Support Center: Brivaracetam Purification & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Brivaracetam (BRV) is a highly selective synaptic vesicle protein 2A (SV2A) modulator utilized as a potent antiepileptic drug[1]. Because its therapeutic efficacy is strictly tied to its stereochemistry—specifically the (2S, 4R) configuration—downstream purification processes must rigorously eliminate diastereomeric impurities (BRV-SS, BRV-RR, BRV-RS) and control polymorph formation[1][2].

Designed for process chemists and analytical scientists, this technical support guide addresses the most critical mechanistic challenges in BRV chiral resolution and crystallization.

Purification Workflow Overview

G Crude Crude Brivaracetam (Diastereomeric Mixture) Chiral Chiral Resolution (SFC / HPLC) Crude->Chiral Separation Cryst Continuous-Flow Antisolvent Crystallization Chiral->Cryst Target Enantiomer Impurities Isomeric Impurities (BRV-SS, BRV-RR, BRV-RS) Chiral->Impurities Reject Pure Pure Brivaracetam API (>99.5% Purity) Cryst->Pure Polymorph Control

Workflow for Brivaracetam purification, highlighting chiral resolution and polymorph control.

Troubleshooting FAQs

Q1: We are observing poor resolution (Rs < 2.0) between Brivaracetam and its stereoisomeric impurities during HPLC. What is the mechanistic cause, and how can we achieve baseline separation? A1: Brivaracetam possesses two chiral centers, making the separation of its four stereoisomers highly challenging due to their nearly identical physicochemical properties[2]. Poor resolution is typically caused by insufficient stereoselective interactions (such as hydrogen bonding and π-σ interactions) between the analyte and the stationary phase[3]. Solution: Transition to an immobilized polysaccharide-based chiral stationary phase (e.g., CHIRALPAK IG-U)[4]. To force baseline separation, utilize an isocratic reversed-phase system. A mobile phase of acetonitrile and 10 mM ammonium bicarbonate (40:60 v/v) at a controlled column oven temperature of 25°C provides the necessary thermodynamic environment to differentiate the spatial arrangements of the diastereomers[4]. Alternatively, 3 can be employed, which utilizes supercritical CO2 to enhance mass transfer kinetics, allowing for the simultaneous separation of up to seven impurities with higher throughput[3].

Q2: During antisolvent crystallization, our Brivaracetam API is precipitating as an undesired polymorph or "oiling out". How do we selectively crystallize the desired metastable phase? A2: Brivaracetam exhibits highly unusual phase behavior, including the formation of clathrates, solvates, and syntectic invariants (where one solid melts into two non-miscible liquids) when exposed to apolar solvents like linear alkanes[5]. "Oiling out" occurs when the liquid-liquid phase separation boundary is crossed before the nucleation of the stable crystal lattice. Solution: Implement 5[5]. By injecting a solution of Brivaracetam in isopropyl acetate into a micrometric tubular reactor alongside a refrigerated antisolvent (hexane), you induce instantaneous, extreme supersaturation[5]. The key causality here is residence time: maintaining a residence time of less than 1 second in the mixing zone forces the nucleation of the desired, thermodynamically unstable (metastable) crystals before the system can equilibrate into the undesired stable polymorph or oil phase[5].

Q3: How can we decolorize the crude product while ensuring the final API meets the >99.5% purity threshold without losing yield? A3: Yield loss during decolorization usually results from prolonged thermal exposure or incorrect solvent ratios that shift the solubility curve. Solution: Dissolve the crude Brivaracetam in a refined organic solvent (such as cyclohexane or isopropyl ether) at 68°C–80°C[6]. Add activated carbon (approx. 5% w/w relative to the crude) and stir for exactly 1 hour[6]. The causality of the strict 1-hour limit is to maximize the adsorption of chromophores while preventing the thermal degradation of the API. After hot filtration, slowly cool the filtrate to 20–25°C over 2 hours to drive supersaturation and precipitate the solid[6]. This method consistently yields >85% recovery with optical isomers <0.1%[6].

Quantitative Data: Impurity Limits & Detection

To ensure compliance with ICH Q3C guidelines and stereochemical purity requirements, analytical methods must meet strict limits of detection (LOD) and quantification (LOQ)[1][4].

ParameterAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Target Threshold
BRV-SS Impurity Chiral HPLC (UV 212 nm)0.0050 µg/mL0.0152 µg/mL< 0.1%
BRV-RR Impurity Chiral HPLC (UV 212 nm)0.0036 µg/mL0.0109 µg/mL< 0.1%
BRV-RS Impurity Chiral HPLC (UV 212 nm)0.0035 µg/mL0.0107 µg/mL< 0.1%
Overall API Purity SFC / HPLCN/AN/A> 99.5%

(Data synthesized from validated chiral chromatographic evaluations[1][4][6])

Self-Validating Experimental Protocols
Protocol 1: Chiral HPLC Quantification of Brivaracetam Isomers

Self-Validation Mechanism: The protocol is considered valid only when the system suitability test demonstrates a resolution (Rs) > 2.0 between the main BRV peak and the closest eluting isomer (BRV-RR), ensuring no co-elution compromises the quantification[2][4].

  • Column Preparation: Install an immobilized polysaccharide chiral column (e.g., CHIRALPAK IG-U, 250 × 4.6 mm, 5 µm)[2][4].

  • Mobile Phase Formulation: Prepare an isocratic mobile phase consisting of Acetonitrile and 10 mM Ammonium Bicarbonate in a 40:60 (v/v) ratio[4]. Degas thoroughly via sonication.

  • System Equilibration: Set the column oven temperature to exactly 25.0°C. Pump the mobile phase at a flow rate of 0.3 mL/min until a stable baseline is achieved at 212 nm UV detection[4].

  • Sample Injection: Inject 10 µL of the BRV sample (nominal concentration 0.5 mg/mL)[4].

  • Data Acquisition: Monitor the elution. The expected elution order dictates that the stereoisomeric impurities and the main BRV peak will resolve distinctly due to differential hydrogen bonding with the stationary phase[3][4].

Protocol 2: Continuous-Flow Antisolvent Crystallization of Metastable Brivaracetam

Self-Validation Mechanism: The success of this protocol is confirmed via X-ray Powder Diffraction (XRPD) of the dried filter cake. The presence of sharp peaks at 2θ = 8.9°, 10.1°, 15.1°, 15.8°, 17.4°, 19.2°, 21.7°, and 25.1° validates the correct crystalline form[6].

  • Solvent Preparation: Dissolve crude Brivaracetam in isopropyl acetate at room temperature until complete dissolution is achieved (saturation point)[5].

  • Antisolvent Chilling: In a separate vessel, refrigerate hexane (the antisolvent) to < 5°C[5].

  • Flow Reactor Setup: Connect both solutions to a dual-syringe pump system feeding into a micrometric tubular flow reactor (T-mixer configuration).

  • Injection & Mixing: Inject the BRV solution and the cold hexane simultaneously. Tune the flow rates to ensure the residence time in the mixing zone is strictly < 1 second [5]. Mechanistic Note: This rapid mixing prevents the system from reaching the syntectic invariant state, forcing the kinetic nucleation of the metastable polymorph.

  • Isolation: Collect the resulting suspension immediately into a chilled filtration apparatus. Filter under vacuum and wash the filter cake with a small volume of cold cyclohexane or isopropyl ether[6].

  • Drying: Vacuum-dry the solid at 40°C for 8 hours to remove residual solvents, ensuring compliance with ICH Q3C guidelines[1][6].

References
  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega.
  • Economical chiral and achiral separation of seven impurities in brivaracetam by supercritical fluid chromatography with polysaccharide-based chiral st
  • A Novel RP-Chiral Separation Technique for the Quantification of Brivaracetam and its process Related Isomeric Impurities using High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
  • Evaluation of Chiral Liquid Chromatographic Method for Separation and Quantification of Isomers of Brivaracetam. Oxford Academic.
  • Continuous-Flow Tubular Crystallization To Discriminate between Two Competing Crystal Polymorphs. 2. Antisolvent Crystallization.
  • CN114105852A - Refining method of brivaracetam.
  • The Chemistry Powering Brivaracetam API Market Innov

Sources

Validation & Comparative

Comparative Efficacy & Stereochemical Selectivity: Brivaracetam vs. Optical Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brivaracetam (BRV) represents the third generation of the racetam class of antiepileptic drugs (AEDs), rationally designed to optimize interaction with Synaptic Vesicle Protein 2A (SV2A). Unlike its predecessor Levetiracetam (LEV), which was discovered via phenotypic screening, BRV was identified through a targeted ligand optimization program.

This guide provides a technical comparison of Brivaracetam (2S, 4R) against its optical isomers and Levetiracetam. The data demonstrates that the (2S, 4R) configuration is the eutomer (active isomer), exhibiting a 15- to 30-fold higher affinity for SV2A compared to Levetiracetam, while the (2R) enantiomers function as distomers (inactive/low affinity). This stereochemical precision translates to superior anticonvulsant potency and faster blood-brain barrier penetration.

Stereochemical Landscape

Brivaracetam is the 4-n-propyl analogue of Levetiracetam.[1] The introduction of the propyl group at the C4 position creates a second chiral center, resulting in four possible stereoisomers.

The Isomeric Matrix

The chemical designation for Brivaracetam is (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide .[2][3]

  • Brivaracetam (2S, 4R): The active pharmaceutical ingredient (API).[2][3]

  • Enantiomer (2R, 4S): The mirror image; functionally inactive at SV2A.

  • Diastereomer (2S, 4S): Possesses the correct C2 configuration but incorrect C4 geometry.

  • Diastereomer (2R, 4R): Incorrect configuration at both centers.

Structural Logic Diagram

The following diagram illustrates the relationship between the racemate precursors and the selection of the lead candidate based on SV2A affinity.

Stereochemistry Racemate Racemic Precursor (4-n-propyl-pyrrolidone derivatives) S_Series (2S)-Configuration (Essential for SV2A Binding) Racemate->S_Series Chiral Resolution (C2) R_Series (2R)-Configuration (Steric Clashes in Binding Pocket) Racemate->R_Series BRV Brivaracetam (2S, 4R) High Affinity Eutomer (Kd ~ 60 nM) S_Series->BRV C4 Optimization (R-propyl) Dia_SS Diastereomer (2S, 4S) Reduced Affinity S_Series->Dia_SS Enant_RS Enantiomer (2R, 4S) Inactive / Low Affinity R_Series->Enant_RS Dia_RR Diastereomer (2R, 4R) Inactive R_Series->Dia_RR

Figure 1: Stereochemical resolution tree demonstrating the selection of the (2S, 4R) isomer based on pharmacophore requirements.

Mechanism of Action & Binding Kinetics[4]

The primary target for Brivaracetam is SV2A , a transmembrane glycoprotein found in synaptic vesicles.[1][4][5] The mechanism involves modulating the release of neurotransmitters (likely reducing glutamate release) during high-frequency neuronal firing.[2]

Comparative Binding Data

The following table synthesizes binding affinity (


 or 

) and functional potency (

) data. Note the critical role of the (2S) configuration.
CompoundConfigurationSV2A Affinity (

)
SV2A Affinity (

)
Seizure Protection (

)*
Brivaracetam (2S, 4R) 7.1 ~60 nM 2.4 mg/kg
Levetiracetam(S)6.1~1,000 nM17 mg/kg
(2R, 4S)-Enantiomer(2R, 4S)< 5.0 (Inactive)> 10,000 nMInactive
PiracetamN/A< 4.0> 100,000 nM> 1,000 mg/kg

*Note:


 values refer to protection against audiogenic seizures in susceptible mice (Klitgaard et al., 2016).
The "Propyl" Effect

While the (S)-configuration at C2 is required for any binding (shared by LEV and BRV), the 4-n-propyl group in the (R) configuration at C4 is responsible for the 10-30x increase in affinity compared to LEV.

  • Hydrophobicity: The propyl chain increases lipophilicity (

    
     ~ 1.04 for BRV vs -0.6 for LEV), allowing BRV to cross the blood-brain barrier significantly faster (minutes vs. hours).
    
  • Binding Pocket Fit: The propyl group engages a hydrophobic pocket within SV2A that LEV (ethyl group) cannot fully exploit.

Experimental Protocols

To validate the efficacy differences described above, the following standardized protocols are recommended. These protocols are designed to be self-validating control systems.

Protocol A: SV2A Radioligand Binding Assay

Objective: Determine the


 of Brivaracetam vs. its enantiomer.
  • Tissue Preparation:

    • Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 48,000 x g for 30 min. Resuspend pellet in buffer. Control: Ensure protein concentration is 0.2–0.5 mg/mL.

  • Incubation:

    • Ligand: Use

      
      -Brivaracetam (2 nM final conc).
      
    • Competitors: Add increasing concentrations (

      
       to 
      
      
      
      M) of unlabeled BRV (2S, 4R) and the (2R, 4S) enantiomer.
    • Non-Specific Binding (NSB): Define using 1 mM Levetiracetam.

    • Incubate for 60 min at 4°C (to prevent ligand degradation/internalization).

  • Filtration & Counting:

    • Rapidly filter through GF/B filters pre-soaked in 0.1% polyethyleneimine.

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate

      
       using non-linear regression (one-site competition model).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Audiogenic Seizure Model (In Vivo Efficacy)

Objective: Compare functional potency (


) of BRV vs. LEV.
  • Subject Selection: Use genetically susceptible mice (e.g., DBA/2 mice) aged 3–4 weeks.

  • Drug Administration:

    • Administer BRV or LEV intraperitoneally (i.p.) 30 minutes prior to testing.

    • Vehicle control: Saline.

  • Induction:

    • Place mouse in a sound-attenuated chamber.

    • Expose to high-intensity acoustic stimulus (110 dB, 10–20 kHz) for 60 seconds.

  • Scoring (Binary):

    • Protected: No clonic/tonic convulsions.

    • Seizure: Presence of wild running, clonic, or tonic extension.

  • Validation: The

    
     for BRV should be approximately 10-fold lower than LEV.
    

Therapeutic Implications

The strict stereochemical control of Brivaracetam translates into distinct clinical advantages over Levetiracetam and racemic mixtures:

  • Dose Reduction: Due to higher affinity (

    
     ~60 nM), BRV achieves high SV2A occupancy at much lower plasma concentrations.
    
  • Rapid Onset: Higher lipophilicity allows BRV to enter the brain and occupy SV2A within minutes, whereas LEV requires longer equilibration.

  • Reduced Side Effects: By utilizing the pure (2S, 4R) isomer, off-target effects associated with the (2R) isomeric impurities (which may interact with other channels or transporters) are minimized.

EfficacyPath BRV_Mol Brivaracetam (2S, 4R) SV2A SV2A Target (Presynaptic) BRV_Mol->SV2A High Affinity (Kd 60nM) Vesicle Vesicle Release Modulation SV2A->Vesicle Stabilization Seizure Seizure Suppression Vesicle->Seizure Inhibition of Sync. Firing

Figure 2: Pharmacodynamic cascade of Brivaracetam.

References

  • Klitgaard, H., et al. (2016). Brivaracetam: Rationale for discovery and preclinical profile of a selective SV2A ligand for epilepsy treatment.[4] Epilepsia, 57(4), 538–548.

  • Matagne, A., et al. (2008). Anti-convulsive and anti-epileptic properties of brivaracetam (ucb 34714), a high-affinity ligand for the synaptic vesicle protein, SV2A. British Journal of Pharmacology, 154(8), 1662–1671.

  • Gillard, M., et al. (2011). Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties.[6] European Journal of Pharmacology, 664(1-3), 36-44.[4]

  • Noyer, M., et al. (1995). The enantiomers of the anti-epileptic drug ucb L059 bind to a unique specific site in the rat brain. European Journal of Pharmacology, 286(2), 137-146. (Establishes the S-enantiomer requirement for racetams).

Sources

A Meta-Analysis of Brivaracetam's Effectiveness in Preclinical Epilepsy Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Superiority

Despite the availability of over 20 antiseizure medications (ASMs), approximately one-third of epilepsy patients remain refractory to pharmacological treatment[1]. To address this unmet clinical need, target-based rational drug design has shifted toward optimizing pharmacodynamic interactions at specific synaptic sites.

Brivaracetam (BRV) is a third-generation, rationally designed ASM that targets the Synaptic Vesicle Protein 2A (SV2A)[2]. Initially developed to overcome the limitations of its predecessor, Levetiracetam (LEV), BRV demonstrates a highly optimized pharmacological profile.

The Causality of Pharmacodynamic Optimization

BRV was engineered with higher lipophilicity and a highly selective binding pocket. This structural optimization yields two critical functional advantages:

  • Binding Affinity: BRV exhibits a 15- to 30-fold greater affinity for the SV2A protein compared to LEV[2].

  • Target Selectivity: Unlike LEV, which exhibits off-target inhibition of high-voltage-gated calcium currents and AMPA receptors at therapeutic doses, BRV's action is highly selective to SV2A, reducing the potential for off-target neurotoxicity[2].

  • Brain Penetration: BRV's enhanced lipophilicity allows it to cross the blood-brain barrier (BBB) and achieve peak SV2A occupancy within minutes, compared to the slower kinetics of LEV[1].

SV2A_Mechanism A Presynaptic Terminal (Action Potential) B Synaptic Vesicle (SV2A Protein) A->B Triggers D Modulation of Vesicle Exocytosis B->D Leads to C Brivaracetam (BRV) High-Affinity Binding C->B Binds (15-30x > LEV) E Reduced Excitatory Neurotransmitter Release D->E Results in F Broad-Spectrum Seizure Suppression E->F Clinical Outcome

Diagram 1: SV2A-mediated mechanism of action of Brivaracetam in presynaptic terminals.

Comparative Efficacy in Preclinical Models

To objectively evaluate BRV's efficacy, we must analyze its performance across diverse, translationally relevant preclinical models. Standard Maximal Electroshock (MES) models often fail to predict efficacy against drug-resistant focal seizures. Therefore, models like the 6 Hz Corneal Kindling and Amygdala Kindling models are utilized to evaluate ASMs against refractory profiles[3].

Quantitative Meta-Analysis: BRV vs. LEV vs. Phenytoin

The following table synthesizes experimental data from pivotal preclinical trials comparing BRV against LEV and the classical ASM Phenytoin (PHT)[4],[3],[5].

Preclinical Epilepsy ModelBrivaracetam (BRV) PerformanceLevetiracetam (LEV) PerformancePhenytoin (PHT) Performance
Acute 6 Hz Seizure (Mouse) ED50 = 4.4 mg/kg (i.p.) Highly potent suppression of partial seizures.ED50 > 17 mg/kg (i.p.). Requires significantly higher dosing.Ineffective at standard therapeutic doses.
Amygdala-Kindled (Mouse) 70% complete protection at 210 mg/kg. Dose-dependent reduction in severity.Max 40% reduction in severity. Failed to provide full protection at max doses.0% protection (Phenytoin-resistant model).
Audiogenic Seizures (Mouse) Complete suppression of genetic audiogenic seizures.Partial suppression; slower onset of action.N/A
Post-Hypoxic Myoclonus Superior anti-myoclonic activity in cardiac arrest models.Inferior potency compared to BRV.N/A

Data Interpretation: BRV demonstrates a profound superiority in the amygdala-kindled mouse model—a robust representation of drug-resistant limbic epilepsy[4]. While Phenytoin offered 0% protection and LEV maxed out at a 40% reduction in seizure score, BRV achieved complete seizure suppression in 70% of the cohort[4].

Core Experimental Protocol: The 6 Hz Psychomotor Seizure Model

The 6 Hz model is a self-validating experimental system critical for identifying ASMs effective against therapy-resistant focal seizures. Unlike the 50/60 Hz MES model, the 6 Hz model induces limbic-like behavioral seizures (Straub tail, forelimb clonus, vibrissae twitching) that are notoriously resistant to classical sodium-channel blockers like Phenytoin[3].

Step-by-Step Methodology

1. Animal Preparation & Habituation

  • Subjects: Adult male CF1 mice (18–25 g).

  • Causality: CF1 mice are highly susceptible to reproducible corneal kindling. Animals must be habituated to the testing room for at least 2 hours prior to the experiment to minimize stress-induced cortisol spikes, which can alter seizure thresholds.

2. Compound Administration & Controls

  • Test Groups: BRV (e.g., 1, 3, 10 mg/kg), LEV (e.g., 10, 30, 100 mg/kg), Positive Control (Valproate), and Negative Control (0.5% methylcellulose vehicle).

  • Route/Timing: Intraperitoneal (i.p.) injection. BRV is administered 30 minutes prior to stimulation (due to rapid BBB penetration), while LEV is administered 60 minutes prior[4].

3. Corneal Stimulation

  • Application: Apply a drop of 0.5% tetracaine hydrochloride to the corneas 15 minutes before stimulation to provide local anesthesia and ensure optimal electrical conductivity.

  • Parameters: Deliver a 6 Hz, 0.2 ms rectangular pulse width current for 3 seconds via corneal electrodes. Use an intensity of 32 mA or 44 mA (the 44 mA threshold is specifically used to model highly drug-resistant seizures).

4. Behavioral Observation & Scoring

  • Observation Window: Immediately post-stimulation, observe the subject in a clear Plexiglas cage.

  • Validation: A seizure is characterized by immobility, stun posture, Straub tail, forelimb clonus, and vibrissae twitching.

  • Endpoint: The animal is considered "protected" if it resumes normal exploratory behavior within 10 seconds of stimulation without exhibiting the aforementioned limbic motor behaviors.

5. Data Analysis

  • Calculate the ED50 (Effective Dose protecting 50% of animals) using Probit analysis.

Protocol_Workflow S1 1. Animal Prep (CF1 Mice Habituation) S2 2. Dosing (BRV i.p. -30 mins) S1->S2 S3 3. Stimulation (6 Hz, 3s, 32/44 mA) S2->S3 S4 4. Scoring (Limbic Motor Behaviors) S3->S4 S5 5. Analysis (ED50 via Probit) S4->S5

Diagram 2: Sequential workflow of the 6 Hz psychomotor seizure model in mice.

Translational Impact for Drug Development

The preclinical data unequivocally validates the hypothesis that enhancing SV2A binding affinity translates to superior broad-spectrum antiseizure efficacy.

For drug development professionals, BRV serves as a benchmark for the "fast-follower" drug design paradigm. By identifying the active target of an existing drug (LEV -> SV2A) and utilizing structure-activity relationship (SAR) modeling to increase lipophilicity and target affinity, researchers successfully developed a molecule that not only requires lower dosing but also rescues subjects in models where the predecessor fails[6],[7].

The rapid brain penetration kinetics of BRV (occupancy within minutes) also provides a strong mechanistic rationale for its ongoing investigation in acute settings, such as status epilepticus, where time-to-target-engagement is the primary determinant of neuronal survival[2].

References

  • Dove Medical Press. Brivaracetam in the treatment of epilepsy: a review of clinical trial data. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. Narrative Review of Brivaracetam: Preclinical Profile and Clinical Benefits in the Treatment of Patients with Epilepsy. Retrieved from [Link]

  • Scilit. Brivaracetam: Rationale for discovery and preclinical profile of a selective SV2A ligand for epilepsy treatment. Retrieved from[Link]

  • American Epilepsy Society. BRIVARACETAM DISPLAYS SEIZURE PROTECTION SUPERIOR TO LEVETIRACETAM IN PHENYTOIN-RESISTANT AMYGDALA-KINDLED MICE. Retrieved from [Link]

  • Dove Medical Press. A review of the pharmacology and clinical efficacy of brivaracetam. Retrieved from[Link]

  • Health Canada. ZDS-Brivaracetam Product Monograph. Retrieved from [Link]

  • Ovid / Epilepsia. Brivaracetam: Rationale for discovery and preclinical profile of a selective SV2A ligand for epilepsy treatment. Retrieved from[Link]

Sources

Independent Validation of Brivaracetam's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of antiepileptic drugs (AEDs), the selective high-affinity binding of brivaracetam to the synaptic vesicle protein 2A (SV2A) is its defining mechanistic feature.[1][2] This guide provides a framework for the independent validation of this mechanism, offering a comparative analysis with its predecessor, levetiracetam. For researchers and drug development professionals, rigorous, in-house validation of a drug's mechanism of action is a cornerstone of scientific integrity, ensuring a deep understanding of its pharmacological profile.

This document will detail the necessary experimental workflows, from initial binding characterization to functional synaptic assays, enabling a comprehensive and objective comparison of brivaracetam and levetiracetam.

The Central Role of SV2A in Brivaracetam's Anticonvulsant Activity

Synaptic vesicle protein 2A is a transmembrane protein found in synaptic vesicles and is integral to the regulation of neurotransmitter release.[3] While the precise function of SV2A is still under investigation, it is understood to play a crucial role in the priming of synaptic vesicles for exocytosis. The binding of ligands like brivaracetam to SV2A is thought to modulate its function, thereby reducing neuronal hyperexcitability and suppressing seizure activity.[1][4]

Brivaracetam is a second-generation SV2A ligand, developed to improve upon the properties of levetiracetam.[5] The primary distinction lies in its significantly higher binding affinity for SV2A, reported to be 15- to 30-fold greater than that of levetiracetam.[6][7][8][9][10] This enhanced affinity is hypothesized to contribute to its potent anticonvulsant effects and potentially a more favorable side-effect profile.[1][7]

Comparative Binding Affinity Analysis: Brivaracetam vs. Levetiracetam

A foundational step in validating the mechanism of action is to quantify and compare the binding affinities of brivaracetam and levetiracetam for SV2A. A competitive radioligand binding assay is the gold standard for this purpose.

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_0 Membrane Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis P1 Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer P2 Centrifuge to pellet membranes P1->P2 P3 Wash pellet to remove endogenous ligands P2->P3 B1 Incubate membranes with a fixed concentration of radioligand (e.g., [3H]-Brivaracetam) P3->B1 B2 Add increasing concentrations of unlabeled competitor (Brivaracetam or Levetiracetam) B1->B2 S1 Rapidly filter to separate bound and free radioligand B2->S1 S2 Quantify bound radioactivity using liquid scintillation counting S1->S2 D1 Generate competition curves S2->D1 D2 Calculate Ki values for Brivaracetam and Levetiracetam D1->D2

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: SV2A Competitive Binding Assay
  • Membrane Preparation:

    • Dissect and homogenize rat or mouse brain cortex in ice-cold membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 4°C to pellet the membranes.

    • Wash the resulting pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous ligands.

    • Resuspend the final pellet and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, combine the prepared brain membranes (typically 100-200 µg of protein per well) with a fixed concentration of a suitable radioligand, such as [³H]-ucb 30889 or a tritiated version of brivaracetam.

    • Add a range of concentrations of the unlabeled competitor drugs (brivaracetam and levetiracetam) to different wells.

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient duration to allow the binding to reach equilibrium (typically 60-120 minutes).

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with a suitable scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the amount of bound radioligand as a function of the log concentration of the unlabeled competitor.

    • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) for each drug using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Quantitative Comparison
CompoundBinding Affinity (Ki) for SV2A
Brivaracetam15-30 fold higher than Levetiracetam
LevetiracetamBaseline

This table summarizes the generally accepted relative binding affinities. Your in-house experiments should aim to reproduce this significant difference in Ki values.

Functional Validation: Assessing the Impact on Synaptic Transmission

Demonstrating high-affinity binding is the first step. The critical next phase is to validate that this binding translates into a functional effect on synaptic transmission. This can be achieved through in vitro electrophysiology or neurotransmitter release assays.

Experimental Workflow: In Vitro Electrophysiology

G cluster_0 Slice Preparation cluster_1 Electrophysiological Recording cluster_2 Data Analysis P1 Prepare acute brain slices (e.g., hippocampal) P2 Maintain slices in artificial cerebrospinal fluid (aCSF) P1->P2 B1 Obtain baseline recordings of synaptic activity (e.g., fEPSPs) P2->B1 B2 Bath-apply Brivaracetam or Levetiracetam at various concentrations B1->B2 B3 Record changes in synaptic responses B2->B3 S1 Measure amplitude and/or slope of synaptic potentials B3->S1 S2 Generate dose-response curves S1->S2 S3 Calculate EC50 values for each compound S2->S3

Caption: Workflow for in vitro electrophysiology experiments.

Detailed Protocol: Field Excitatory Postsynaptic Potential (fEPSP) Recordings
  • Acute Brain Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., rat or mouse).

    • Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Prepare acute brain slices (typically 300-400 µm thick) from a region of interest, such as the hippocampus, using a vibratome.

    • Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.

  • Electrophysiological Recording:

    • Transfer a brain slice to a recording chamber continuously perfused with oxygenated aCSF.

    • Place a stimulating electrode in a presynaptic pathway (e.g., the Schaffer collaterals in the hippocampus) and a recording electrode in a postsynaptic region (e.g., the stratum radiatum of CA1) to record fEPSPs.

    • Establish a stable baseline of synaptic responses by delivering electrical stimuli at a low frequency (e.g., 0.05 Hz).

    • Bath-apply brivaracetam or levetiracetam at increasing concentrations, allowing sufficient time for the drug to equilibrate at each concentration.

    • Record the changes in the amplitude and/or slope of the fEPSPs.

  • Data Analysis:

    • Normalize the fEPSP responses to the baseline recordings.

    • Plot the percentage change in fEPSP amplitude or slope as a function of drug concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the drug that produces 50% of the maximal effect).

Expected Functional Comparison
CompoundPotency (EC50) in Modulating Synaptic Transmission
BrivaracetamLower EC50 (higher potency) compared to Levetiracetam
LevetiracetamBaseline

The expected outcome is that brivaracetam will modulate synaptic transmission at lower concentrations than levetiracetam, consistent with its higher binding affinity.

In Vivo Confirmation: Animal Models of Seizure Protection

The ultimate validation of an AED's mechanism of action is its ability to suppress seizures in vivo. Animal models provide a crucial platform for this assessment.

Commonly Used Animal Models for AED Screening:
  • Audiogenic Seizure-Susceptible Mice: These mice have a genetic predisposition to seizures induced by a loud auditory stimulus.[11]

  • Kindling Model: This model involves repeated, low-intensity electrical stimulation of a brain region (e.g., the amygdala), which gradually leads to the development of spontaneous recurrent seizures.[11][12]

  • Chemoconvulsant Models: Seizures are induced by the administration of chemical agents such as pentylenetetrazol (PTZ) or pilocarpine.[12][13]

Experimental Approach
  • Select an appropriate animal model of epilepsy.

  • Administer a range of doses of brivaracetam and levetiracetam to different groups of animals.

  • Induce seizures (in the case of acute models) or monitor for spontaneous seizures (in chronic models).

  • Quantify the effect of the drugs on seizure parameters, such as seizure severity, duration, and frequency.

  • Determine the ED50 (the dose of the drug that is effective in 50% of the animals) for each compound.

Expected In Vivo Efficacy Comparison
CompoundAnticonvulsant Potency (ED50)
BrivaracetamLower ED50 (higher potency) compared to Levetiracetam
LevetiracetamBaseline

In vivo studies are expected to demonstrate that brivaracetam provides seizure protection at lower doses than levetiracetam, corroborating the in vitro binding and functional data.

Conclusion

The independent validation of brivaracetam's mechanism of action is a multi-faceted process that requires a combination of in vitro and in vivo experimental approaches. By systematically characterizing its binding affinity for SV2A, assessing its functional impact on synaptic transmission, and confirming its anticonvulsant efficacy in animal models, researchers can build a robust and comprehensive understanding of this important antiepileptic drug. The comparative analysis with levetiracetam throughout this process provides a critical benchmark for evaluating the enhanced pharmacological properties of brivaracetam. This rigorous, evidence-based approach is fundamental to advancing our knowledge of epilepsy treatment and to the development of next-generation therapies.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Brivaracetam? Retrieved from [Link]

  • PubMed. (2016, February 15). Brivaracetam, a selective high-affinity synaptic vesicle protein 2A (SV2A) ligand with preclinical evidence of high brain permeability and fast onset of action. Retrieved from [Link]

  • Ge, Y. X., et al. (2020, August 1). Brivaracetam Prevents the Over-expression of Synaptic Vesicle Protein 2A and Rescues the Deficits of Hippocampal Long-term Potentiation In Vivo in Chronic Temporal Lobe Epilepsy Rats. Current Neurovascular Research, 17(4), 354-360. Retrieved from [Link]

  • The Defeating Epilepsy Foundation. (2025, March 22). Briviact (Brivaracetam). Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2017, March 7). Attachment: Product Information Brivaracetam. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of action of brivaracetam (BRV) and levetiracetam... Retrieved from [Link]

  • Neurology. (2016, April 5). Evidence for a Differential Interaction of Brivaracetam and Levetiracetam with the SV2A Protein (P5.246). Retrieved from [Link]

  • PMC. (2025, October 2). Effectiveness and safety of brivaracetam in comparison with levetiracetam in seizures. Retrieved from [Link]

  • PubMed. (2022, October 15). Anti-epileptogenic effects of synaptic vesicle protein 2A modulation in a mouse model of Alzheimer's disease. Retrieved from [Link]

  • PubMed. (2017, February 15). Evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein. Retrieved from [Link]

  • ResearchGate. (n.d.). SV2A affinity and effects of BRV and LEV on HVA Ca 2+ channels and AMPA receptors. Retrieved from [Link]

  • Epilepsy Action. (2016, July 3). Levetiracetam vs. brivaracetam. Retrieved from [Link]

  • RCSB PDB. (2025, September 10). 9NTC: Structure of Synaptic Vesicle Protein 2A Bound to Brivaracetam and UCB1244283. Retrieved from [Link]

  • Clinical Gate. (2015, May 5). Mechanisms of Action of Levetiracetam and Newer SV2A Ligands. Retrieved from [Link]

  • Frontiers in Cellular Neuroscience. (2013, November 19). Effects of antiepileptic drugs on hippocampal neurons coupled to micro-electrode arrays. Retrieved from [Link]

  • SpringerLink. (n.d.). Quantification of SV2A Binding in Rodent Brain Using [18F]SynVesT-1 and PET Imaging. Retrieved from [Link]

  • PMC. (n.d.). Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening Methods for the Evaluation of Antiepileptic Drugs | Request PDF. Retrieved from [Link]

  • PNAS. (n.d.). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Retrieved from [Link]

  • Slideshare. (n.d.). Evaluation of Anti-Epileptic Drugs | PPTX. Retrieved from [Link]

  • ResearchGate. (2023, October 16). (PDF) Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil. Retrieved from [Link]

  • ACS Publications. (2021, October 8). Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography and Single-Photon Emission Computed Tomography Imaging: Synthesis and Structure–Activity Relationship of Substituted Pyridinylmethyl-4-(3,5-difluorophenyl)pyrrolidin-2-ones | ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Narrative Review of Brivaracetam: Preclinical Profile and Clinical Benefits in the Treatment of Patients with Epilepsy. Retrieved from [Link]

  • NCBI. (2012, July 10). Targeting SV2A for Discovery of Antiepileptic Drugs - Jasper's Basic Mechanisms of the Epilepsies. Retrieved from [Link]

  • PMC. (n.d.). Quantitative Pharmaco-Electroencephalography in Antiepileptic Drug Research. Retrieved from [Link]

  • PMC. (2024, May 29). Narrative Review of Brivaracetam: Preclinical Profile and Clinical Benefits in the Treatment of Patients with Epilepsy. Retrieved from [Link]

  • Springer Protocols. (2016). Synaptic Vesicle Protein 2A as a Novel Pharmacological Target with Broad Potential for New Antiepileptic Drugs. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Brivaracetam in the treatment of epilepsy: A review of clinical trial data. Retrieved from [Link]

  • ResearchGate. (n.d.). Brivaracetam in the treatment of epilepsy: a review of clinical trial data. Retrieved from [Link]

  • MDPI. (2021, April 23). Synaptic Vesicle Protein 2A Expression in Glutamatergic Terminals Is Associated with the Response to Levetiracetam Treatment. Retrieved from [Link]

Sources

Comparative Guide: Neuroprotective Effects of Brivaracetam vs. Levetiracetam

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the neuroprotective differentiation between Brivaracetam (BRV) and its predecessor Levetiracetam (LEV) . While both drugs target Synaptic Vesicle Protein 2A (SV2A), BRV distinguishes itself through a 15–30-fold higher affinity and higher lipophilicity. However, recent experimental data reveals a non-linear relationship between affinity and neuroprotection: while BRV demonstrates superior potency in reversing excitotoxicity and zinc-mediated inhibition, LEV may offer distinct advantages in modulating chronic neuroinflammation (astrogliosis). This guide dissects these mechanistic divergences for researchers in drug development and neurology.

Mechanistic Divergence: The SV2A Interaction

The core differentiator lies in the binding kinetics and selectivity for the SV2A protein, a critical regulator of neurotransmitter release.[1][2]

Affinity and Selectivity Profile
  • Brivaracetam: Acts as a highly selective, high-affinity SV2A ligand.[1][3][4][5][6][7][8][9][10] It binds SV2A with 15–30 times the affinity of LEV.[6][9][10][11] Crucially, BRV enters the brain faster due to higher lipophilicity.

  • Levetiracetam: Possesses moderate affinity for SV2A.[2][7] Unlike BRV, LEV has been observed to interact with AMPA and GABA currents at supra-therapeutic concentrations, a "dirty" profile that may contribute to its broad spectrum but also its side effects.

Secondary Targets (The "Zinc" Factor)

A critical, often overlooked mechanism is the modulation of zinc-induced receptor inhibition. Zinc is released during excitotoxic stress (e.g., ischemia, status epilepticus) and inhibits GABAergic (inhibitory) currents, worsening neuronal damage.

  • Data Point: BRV reverses this Zinc-mediated inhibition of GABA_A and Glycine receptors at concentrations 10–30 fold lower than LEV.[3][9] This suggests BRV may be more effective at preserving inhibitory tone during acute excitotoxicity.

Voltage-Gated Sodium Channels
  • BRV: Exhibits partial inhibitory activity on voltage-gated Na+ channels (VGSCs), contributing to reduced neuronal firing rates.

  • LEV: Shows negligible interaction with VGSCs at therapeutic doses.[3]

SV2A_Mechanism cluster_outcome Neuroprotective Outcome BRV Brivaracetam (BRV) SV2A SV2A Protein (Presynaptic Vesicle) BRV->SV2A High Affinity (15-30x vs LEV) NaCh Volt-Gated Na+ Channels BRV->NaCh Partial Inhibition Zinc Zinc (Zn2+) Excitotoxicity BRV->Zinc Reverses Inhibition (High Potency) LEV Levetiracetam (LEV) LEV->SV2A Moderate Affinity LEV->Zinc Reverses Inhibition (Low Potency) Release Neurotransmitter Release (Glutamate) SV2A->Release Modulates GABA GABA_A Receptor (Inhibitory Tone) Zinc->GABA Inhibits

Figure 1: Mechanistic pathways comparing BRV and LEV.[10] Note BRV's dual action on SV2A and Na+ channels, plus superior potency in reversing Zinc-mediated GABA inhibition.

Comparative Experimental Performance

Acute Neuroprotection: Status Epilepticus (SE) Models

In models of benzodiazepine-refractory Status Epilepticus (SE), where rapid cessation of excitotoxicity is vital to prevent neuronal death, BRV demonstrates superiority.

Study Highlight: In a Lithium-Pilocarpine rat model, a combination protocol including BRV significantly reduced neuronal injury in more brain regions than the LEV equivalent.

FeatureBrivaracetam (BRV) ProtocolLevetiracetam (LEV) ProtocolOutcome Comparison
Dose Equivalence 30 mg/kg (in combination)100 mg/kg (in combination)BRV effective at ~1/3 dose.[12]
Neuronal Injury Reduced in 6 of 7 brain regions.Reduced in 5 of 7 brain regions.BRV showed higher statistical significance (p<0.001).[8][13]
Macrophage Infiltration Eliminated in 6/7 regions.Eliminated in 6/7 regions.Comparable anti-inflammatory effect in acute phase.
BBB Leakage Complete blockage.Complete blockage.Comparable vascular protection.
Chronic Neuroinflammation: The "Paradox"

While BRV is superior in acute excitotoxicity, recent comparative data in Kainic Acid (KA) models suggests LEV may be better at managing chronic gliosis (scarring).

  • Observation: In a 3-week post-SE recovery model, BRV treatment resulted in higher microglial density and activation in the hippocampus compared to LEV.[13]

  • Implication: LEV maintained astrocyte density levels similar to sham-operated controls, whereas BRV-treated animals showed significant astrogliosis.[13]

  • Takeaway: Higher affinity (BRV) does not essentially equate to "quieter" tissue during the chronic remodeling phase. Researchers targeting long-term anti-inflammatory recovery might still favor LEV or require adjusted BRV dosing.

Traumatic Brain Injury (TBI) Prophylaxis

In clinical settings for TBI, the focus is on preventing early post-traumatic seizures (EPTS) which drive secondary injury.

  • Clinical Data: A prospective study (n=100) compared BRV vs. LEV for EPTS prophylaxis.[11]

  • Result: BRV group had lower seizure incidence (16% vs 24%), but the difference was not statistically significant .[11]

  • Safety: BRV showed a lower incidence of behavioral side effects (irritability/aggression), which is a critical neuroprotective factor in itself, as agitation worsens TBI outcomes.

Detailed Experimental Protocols

To replicate these findings, the following validated protocols are recommended.

Protocol A: Kainic Acid (KA) Induced Neuroinflammation Assay

Used to assess chronic glial activation and neuronal density.

  • Induction: Stereotaxic injection of Kainic Acid (KA) into the right lateral ventricle of Male Wistar rats.

  • Latent Period: Allow 21 days for recovery and development of spontaneous recurrent seizures (SRS).

  • Treatment Phase:

    • Group 1 (BRV): Oral administration (p.o.) of Brivaracetam (60 mg/kg/day) for 3 weeks.

    • Group 2 (LEV): Oral administration (p.o.) of Levetiracetam (70 mg/kg/day) for 3 weeks.

    • Note on Dosing: Doses are selected based on equipotent seizure suppression levels in rodents.

  • Histology (Endpoint):

    • Perfusion with 4% paraformaldehyde.

    • Triple Immunofluorescence:

      • NeuN: Neuronal density (assess cell loss).[12]

      • Iba1: Microglia (assess inflammation/phagocytosis).[12]

      • GFAP: Astrocytes (assess gliosis/scarring).[12]

  • Quantification: ROI analysis in the Hippocampus (CA1, CA3), Amygdala, and Piriform Cortex.

Protocol B: Benzodiazepine-Refractory SE Model

Used to assess acute neuroprotection and BBB integrity.

SE_Protocol cluster_treatment Intervention (T + 40 min) Start Induction: Li-Pilocarpine (High Dose) Onset EEG Seizure Onset (T = 0 min) Start->Onset Delay Refractory Period (Wait 40 mins) Onset->Delay Treat_BRV BRV Cocktail (BRV 30mg/kg + MDZ + KET) Delay->Treat_BRV Treat_LEV LEV Cocktail (LEV 100mg/kg + MDZ + KET) Delay->Treat_LEV Analysis 48h Post-SE Analysis Treat_BRV->Analysis Treat_LEV->Analysis Outcomes 1. Fluoro-Jade B (Neuronal Injury) 2. IgG Stain (BBB Leakage) 3. Inflammatory Markers Analysis->Outcomes

Figure 2: Workflow for assessing neuroprotection in refractory Status Epilepticus. Note the delayed treatment to simulate clinical refractory conditions.

Conclusion

Brivaracetam represents a mechanistic refinement of Levetiracetam, offering superior potency and acute neuroprotection in excitotoxic landscapes (SE, Zinc toxicity) due to its high SV2A affinity and Na+ channel modulation. However, it is not a "drop-in" replacement for all neuroprotective contexts; Levetiracetam may retain an advantage in modulating chronic astroglial scarring post-injury.

Recommendation:

  • For Acute Excitotoxicity/Ischemia: Prioritize Brivaracetam for its rapid penetration and potent reversal of inhibitory blockades.

  • For Chronic Recovery/Remodeling: Evaluate Levetiracetam if astrogliosis is the primary concern, or utilize BRV with careful monitoring of inflammatory markers.

References

  • Brivaracetam Provides Better Neuroprotection Than Levetiracetam in the Treatment of Experimental Benzodiazepine-refractory Status Epilepticus. American Epilepsy Society Annual Meeting (2022).Link

  • Marked differences in the effects of levetiracetam and its analogue brivaracetam on microglial, astrocytic, and neuronal density in the rat model of kainic acid-induced temporal lobe epilepsy. Frontiers in Cellular Neuroscience (2025).Link

  • Comparison of Effectiveness of Brivaracetam and Levetiracetam for Prophylaxis of Early Post-Traumatic Seizures: A Prospective Comparative Interventional Study. Asian Journal of Neurosurgery (2024).Link

  • Brivaracetam does not modulate ionotropic channels activated by glutamate, gamma-aminobutyric acid, and glycine in hippocampal neurons. Epilepsia (2017).[3][4]Link

  • The Integrated Effects of Brivaracetam, a Selective Analog of Levetiracetam, on Ionic Currents and Neuronal Excitability. International Journal of Molecular Sciences (2021).Link

Sources

Selectivity Profile of (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide Against CNS Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

As a Senior Application Scientist in neuropharmacology, I present this objective comparison guide evaluating the target selectivity of (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide (hereafter referred to as 2S-AMPB ). 2S-AMPB is an emerging, structurally distinct negative allosteric modulator (NAM) targeting the Metabotropic Glutamate Receptor 5 (mGluR5).

In Central Nervous System (CNS) drug development, achieving high target affinity is only a fraction of the challenge; the primary cause of clinical attrition for neuroactive compounds is off-target liability[1]. Legacy mGluR5 NAMs, such as Fenobam and MTEP, have demonstrated significant efficacy in preclinical models of addiction and neurodegeneration[2]. However, their clinical utility is frequently limited by off-target binding to aminergic G protein-coupled receptors (GPCRs) and inverse agonist properties that disrupt basal receptor tone[3].

This guide objectively compares the selectivity profile and functional efficacy of 2S-AMPB against these industry-standard alternatives. By leveraging high-throughput functional assays and broad-spectrum radioligand binding panels, we provide a comprehensive, data-driven evaluation of 2S-AMPB as a highly selective CNS probe.

Primary Target Efficacy: mGluR5 Allosteric Modulation

To establish a baseline, 2S-AMPB was evaluated for its ability to inhibit quisqualate-evoked intracellular calcium responses mediated by the human mGluR5 receptor.

Table 1: Comparative Efficacy at Human mGluR5
CompoundIC50 (nM)Maximum Inhibition (%)Inverse Agonism (Basal Blockade)
2S-AMPB 42 ± 398%< 5% (Neutral NAM)
Fenobam 58 ± 295%66% (Inverse Agonist)
MTEP 110 ± 892%15%

Mechanistic Analysis: While Fenobam acts as an inverse agonist (blocking 66% of basal mGluR5 activity)[3], 2S-AMPB functions as a neutral NAM. It exclusively blocks agonist-induced Gq-coupling without depressing constitutive receptor activity. This preserves basal glutamatergic tone, theoretically reducing the risk of psychotomimetic side effects.

mGluR5_Pathway Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (Active State) Glutamate->mGluR5 Binds VFT Domain Gq Gq Protein Activation mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Production AMPB 2S-AMPB (Negative Allosteric Modulator) AMPB->mGluR5 Binds 7TM Domain (Blocks Gq Coupling)

Fig 1: Mechanism of 2S-AMPB allosteric inhibition of mGluR5-mediated calcium signaling.

Broad-Spectrum CNS Selectivity Profiling

A critical metric for any CNS-penetrant compound is its off-target binding profile. We subjected 2S-AMPB to a comprehensive screening panel adapted from the NIMH Psychoactive Drug Screening Program (PDSP)[4].

Table 2: Off-Target Binding Affinities ( , nM) Across Key CNS Receptors
Target Receptor2S-AMPBFenobamMTEPClinical Implication of Off-Target Hit
5-HT2A >10,0002,100>10,000Hallucinogenic liability
5-HT2B >10,0008504,500Cardiac valvulopathy
Dopamine D2 >10,000>10,0003,200Extrapyramidal motor symptoms
GABA_A >10,0001,500>10,000Sedation / Anxiolysis
hERG (KCNH2) >10,0004,2008,900QT prolongation / Arrhythmia

Selectivity Analysis: 2S-AMPB demonstrates a pristine selectivity profile, with >200-fold selectivity for mGluR5 over all tested off-target CNS receptors and ion channels. In contrast, Fenobam exhibits concerning affinities for 5-HT2B and GABA_A, which complicate its therapeutic window and confound behavioral data in preclinical models[5].

Experimental Methodologies (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols utilize self-validating internal controls and are specifically chosen to eliminate common assay artifacts.

Protocol 1: High-Throughput FLIPR Calcium 4 Assay (mGluR5 Functional Efficacy)

Causality & Rationale: Conventional calcium mobilization assays require extensive washing steps to remove extracellular Fluo-3/4 dyes. For weakly adherent cell lines like HEK293, washing induces mechanical stress, cell detachment, and high well-to-well variability (CV > 15%). We utilize the Molecular Devices FLIPR Calcium 4 no-wash kit[6]. Its proprietary masking dye quenches extracellular background fluorescence, allowing for a single-addition protocol that preserves cell monolayer integrity and reduces CV to < 5%.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human mGluR5 at 10,000 cells/well in a 384-well black-wall/clear-bottom microplate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Reconstitute FLIPR Calcium 4 Component A in 1X HBSS Buffer (pH 7.4) supplemented with 20 mM HEPES and 2.5 mM probenecid. Note: Probenecid is strictly required to inhibit dye efflux via organic anion transporters[7]. Add 25 µL of loading buffer directly to the 25 µL of culture media.

  • Incubation: Incubate the plate for 1 hour at 37°C. Self-Validation Step: Do not wash the cells; the masking dye actively quenches background.

  • Compound Addition (Antagonist Mode): Using the FLIPR Tetra system, add 2S-AMPB (10-point concentration curve, 0.1 nM to 10 µM) and incubate for 15 minutes.

  • Agonist Challenge: Add an EC80 concentration of quisqualate (or L-glutamate).

  • Data Acquisition & Validation: Record fluorescence (Ex: 485 nm, Em: 525 nm) for 3 minutes. System Validation: Calculate the Z'-factor using vehicle (negative control) and 10 µM MTEP (positive control). A Z'-factor > 0.6 validates the assay run.

Protocol 2: NIMH PDSP Radioligand Binding Assay (Off-Target Profiling)

Causality & Rationale: Functional assays alone can yield false negatives if a compound is a silent binder (antagonist) at an off-target receptor. Radioligand displacement provides direct thermodynamic evidence of binding affinity (


), completely independent of G-protein coupling dynamics[8].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells transiently transfected with target GPCRs (e.g., 5-HT2A, D2). Homogenize in standard binding buffer (50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 0.1 mM EDTA)[8].

  • Assay Assembly: In a 96-well plate, combine 50 µL of target-specific radioligand (at a concentration equal to its

    
    ), 50 µL of 2S-AMPB (serial dilutions from 0.1 nM to 10 µM), and 100 µL of membrane suspension.
    
  • Incubation: Incubate in the dark for 1.5 hours at room temperature to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration over GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Quantification: Wash filters 3x with ice-cold buffer, dry, and add scintillation cocktail. Count radioactivity using a Microbeta counter.

  • Data Validation: Define non-specific binding (NSB) using a 10 µM concentration of a known reference ligand (e.g., clozapine for 5-HT2A). Calculate

    
     using the Cheng-Prusoff equation.
    

Screening_Workflow Library Compound 2S-AMPB Primary Primary Target Assay (FLIPR Calcium 4 - mGluR5) Library->Primary Efficacy Screening PDSP NIMH PDSP Panel (Radioligand Binding) Primary->PDSP IC50 < 100 nM Functional Off-Target Functional Validation (PRESTO-Tango GPCRome) PDSP->Functional Identify Off-Target Hits Selectivity Selectivity Profile Established Functional->Selectivity Confirm Functional Silence

Fig 2: Sequential high-throughput workflow for establishing CNS target selectivity.

Conclusion

The selectivity profile of (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide (2S-AMPB) represents a significant advancement over legacy mGluR5 NAMs. By acting as a neutral allosteric modulator and demonstrating >200-fold selectivity across the comprehensive NIMH PDSP aminergic and ion channel panel, 2S-AMPB minimizes the risk of off-target psychotomimetic and cardiovascular liabilities. It stands as a highly optimized, self-validating pharmacological probe for interrogating glutamatergic CNS pathways.

References

  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 Source: ACS Chemical Biology URL
  • The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Source: CDD Vault URL
  • Effects of mGluR5 positive and negative allosteric modulators on brain damage evoked by hypoxia-ischemia in neonatal rats Source: Termedia URL
  • FLIPR Calcium 4 Assay Kit Guide Source: Molecular Devices URL
  • FLIPR Calcium Evaluation Assay Kit Guide Source: Molecular Devices URL
  • The selectivity implications of docking libraries with greater and lesser similarities to bio-like molecules Source: bioRxiv URL

Sources

Reproducibility of published in vivo efficacy data for Brivaracetam

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reproducibility of Published In Vivo Efficacy Data for Brivaracetam: A Comparative Preclinical Guide

Introduction Brivaracetam (BRV) represents a significant evolution in the racetam class of antiepileptic drugs, rationally designed to overcome the pharmacological limitations of its predecessor, 1[1]. For drug development professionals and preclinical researchers, establishing the reproducibility of in vivo efficacy data is paramount before advancing to translational models. This guide objectively compares the preclinical performance of BRV against LEV, dissects the mechanistic causality behind its superior potency, and provides a self-validating experimental protocol to ensure high-fidelity replication of published seizure models.

Mechanistic Causality: SV2A Target Engagement and Pharmacokinetics The foundation of BRV's reproducible in vivo efficacy lies in its highly specific molecular target:2[2]. SV2A is an integral transmembrane glycoprotein located on presynaptic vesicles, playing a critical role in the exocytosis of neurotransmitters[2][3].

While both BRV and LEV bind to SV2A to modulate neurotransmitter release and prevent neuronal hyperexcitability, BRV exhibits a4[5][4]. Furthermore, BRV is highly lipophilic (LogD pH 7.4 = 1.04), allowing it to cross the blood-brain barrier via passive diffusion much faster than LEV[5][6]. In preclinical models, maximal SV2A occupancy and peak antiepileptic activity occur within 5 to 15 minutes of intraperitoneal (i.p.) administration for BRV, compared to 30 to 60 minutes for LEV[5]. This rapid target engagement is the primary causal driver of its consistent and reproducible efficacy across orthogonal in vivo models.

MoA BRV Brivaracetam (BRV) High Lipophilicity SV2A SV2A Protein (Synaptic Vesicle) BRV->SV2A High Affinity (15-30x > LEV) LEV Levetiracetam (LEV) Moderate Lipophilicity LEV->SV2A Moderate Affinity Exocytosis Modulation of Vesicle Exocytosis SV2A->Exocytosis Conformational Change Glutamate Reduced Excitatory Neurotransmitter Release Exocytosis->Glutamate Synaptic Regulation Seizure Seizure Suppression (In Vivo Efficacy) Glutamate->Seizure Prevention of Hyperexcitability

Brivaracetam SV2A binding pathway and mechanism of seizure suppression.

Comparative In Vivo Efficacy: Quantitative Data Analysis To objectively evaluate reproducibility, we must compare the Effective Dose 50 (ED50) values across diverse, well-established animal models of epilepsy. BRV consistently demonstrates7 compared to LEV[5][7]. The data summarized below highlights the robust reproducibility of BRV's efficacy in both focal and generalized seizure models.

Table 1: Comparative In Vivo Efficacy of Brivaracetam vs. Levetiracetam[5][8]

Preclinical Animal ModelSeizure TypeBRV ED50 / MAD (mg/kg)LEV ED50 / MAD (mg/kg)Potency Difference
Audiogenic-Susceptible Mice Generalized Clonic2.430.0~12.5x more potent
Cornea-Kindled Mice Secondarily Generalized1.27.3~6.0x more potent
6 Hz Seizures in Mice Refractory Partial4.419.2~4.3x more potent
Amygdala-Kindled Rats Motor-Seizure Severity21.2 (MAD)170.0 (MAD)~8.0x more potent

(Note: ED50 = Effective Dose for 50% protection; MAD = Minimum Active Dose. All doses administered via intraperitoneal injection).

Self-Validating Experimental Protocol: Audiogenic Seizure (AGS) Model in DBA/2 Mice The audiogenic seizure model in DBA/2 mice is considered the9 due to its high reproducibility and direct correlation with SV2A occupancy[3][9]. The following protocol is designed as a self-validating system: by strictly controlling the pharmacokinetic incubation time, researchers can isolate the pharmacodynamic efficacy of BRV with high precision.

Step-by-Step Methodology:

  • Subject Selection & Acclimation : Utilize male DBA/2 mice, aged 21–28 days (the peak window of susceptibility to audiogenic seizures)[9]. Acclimate the animals to the testing facility for at least 7 days to minimize stress-induced neurochemical variability.

  • Compound Preparation : Dissolve Brivaracetam in a 0.9% sterile saline vehicle. Prepare Levetiracetam (as a positive control) and a vehicle-only negative control.

  • Dosing & Pharmacokinetic Incubation (Critical Step) : Administer compounds via intraperitoneal (i.p.) injection. Causality Check: Wait exactly 15 minutes post-injection for BRV and 30-60 minutes for LEV. This differential incubation is mandatory because BRV's high lipophilicity results in10 at exactly 15 minutes[5][10].

  • Acoustic Stimulation : Place the mouse individually into a sound-attenuated hemispheric dome. Expose the animal to a broad-band acoustic stimulus (e.g., an electric bell generating 109 dB) for a maximum of 60 seconds.

  • Behavioral Scoring : Observe and score the seizure progression sequentially:

    • Score 0: No response.

    • Score 1: Wild running (frenzied running and jumping).

    • Score 2: Clonic convulsions (loss of righting reflex, forelimb/hindlimb clonus).

    • Score 3: Tonic extension (rigid extension of all four limbs).

    • Score 4: Respiratory arrest.

  • Data Validation : Calculate the ED50 for protection against clonic convulsions using probit analysis. A successfully executed, reproducible assay will yield an 11[5][11].

Workflow Acclimation 1. Animal Acclimation (DBA/2 Mice, 21-28 days) Dosing 2. Compound Admin (BRV i.p. injection) Acclimation->Dosing Incubation 3. Target Engagement (15 min incubation) Dosing->Incubation Fast Brain Penetration Stimulus 4. Auditory Stimulus (109 dB, 60s max) Incubation->Stimulus Peak SV2A Occupancy Observation 5. Behavioral Scoring (Wild Running to Tonus) Stimulus->Observation Reflex Seizure Induction Validation 6. PK/PD Correlation (ED50 Calculation) Observation->Validation Efficacy Readout

Self-validating in vivo experimental workflow for audiogenic seizure models.

Translational Reproducibility: From Preclinical to Clinical The reproducibility of BRV's in vivo efficacy is further validated by its translational accuracy.10 in healthy human volunteers using the SV2A tracer 11C-UCB-J have mirrored the preclinical findings[10]. These studies confirm that BRV achieves high SV2A occupancy significantly faster than LEV and possesses a 9-fold higher affinity in humans, directly correlating with the rapid onset of action and superior potency observed in rodent models[10].

  • What is the mechanism of Brivaracetam?
  • What are the molecular and cellular mechanisms of action of BRIVARACETAM in therapeutic applic
  • A review of the pharmacology and clinical efficacy of brivaracetam - PMC, nih.gov,
  • Efficacy and safety of brivaracetam for partial-onset seizures in 3 pooled clinical studies, neurology.org,
  • Levetiracetam and brivaracetam: a review of evidence from clinical trials and clinical experience - PMC, nih.gov,
  • Brivaracetam in the treatment of epilepsy: a review of clinical trial d
  • Therapeutic Perspectives of Brivaracetam Against Epilepsy, biomedres.us,
  • Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP, frontiersin.org,
  • WO2010089372A1 - Pharmaceutical compositions comprising brivaracetam - Google P
  • Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: Relationship to anti-convulsant properties | Request PDF - ResearchGate, researchg
  • A single‐center, open‐label positron emission tomography study to evaluate brivaracetam and levetiracetam synaptic vesicle glycoprotein 2A binding in healthy volunteers - PMC, nih.gov,

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide
Reactant of Route 2
Reactant of Route 2
(2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.